Furfuryl methacrylate
Description
Significance of FMA as a Bio-based Monomer in Polymer Science
FMA is considered a significant bio-based monomer as it can be produced from furfural (B47365), which is derived in large quantities from cellulosic biomass. aip.orgscielo.brresearchgate.net This positions FMA as a renewable alternative to petroleum-based methacrylate (B99206) monomers like methyl methacrylate (MMA). aip.orgscielo.brresearchgate.net Its utility in creating polymers for biomedical applications, coatings, and adhesives further underscores its importance. aip.orgscielo.br Research has shown that polymers made from FMA, such as poly(furfuryl methacrylate) (PFMA), exhibit good cell adhesion, making them suitable for biomaterial applications. aip.orgresearchgate.net
Dual Reactivity of FMA: Methacrylate Group and Furan (B31954) Moiety
The chemical structure of FMA is distinguished by the presence of two reactive functional groups: a methacrylate group and a furan moiety. This dual functionality enables FMA to participate in different types of chemical reactions, making it a versatile monomer for polymer synthesis.
Free Radical Polymerization Potential
The methacrylate group in FMA contains a polymerizable vinyl functionality, which is essential for free radical polymerization. This process is a common method for synthesizing polymers and is widely used in industrial applications. nih.gov However, conventional free radical polymerization of FMA can sometimes lead to cross-linked or gel-like materials due to side reactions involving the furan ring. nih.govmdpi.com
Diels-Alder (DA) Reaction Capability
The furan ring in FMA can act as a diene in Diels-Alder (DA) cycloaddition reactions with a dienophile, such as maleimide (B117702). doi.org This [4+2] cycloaddition is a powerful tool for creating cross-linked polymer networks. A key feature of the furan-maleimide DA reaction is its thermal reversibility, which allows for the development of self-healing materials and recyclable polymers. researchgate.net The DA reaction typically occurs at moderate temperatures without the need for a catalyst.
Historical Context and Evolution of FMA Research
The study of FMA is connected to the broader history of furan chemistry, which began in the early 19th century. The development of polymers from FMA has evolved from initial observations of its polymerization behavior to the use of advanced techniques to control the polymer structure and properties.
Early Polymerization Studies and Cross-linking Observations
Early studies on the free radical polymerization of FMA noted a tendency for the monomer to form cross-linked gels. nih.govmdpi.com This was attributed to chain transfer reactions involving the furan ring, which could lead to insoluble polymers. scielo.bracs.org These observations highlighted the challenges in controlling the polymerization of FMA using conventional methods.
Transition to Controlled Polymerization Techniques
To overcome the challenges of uncontrolled polymerization and gel formation, researchers transitioned to controlled polymerization techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to synthesize well-defined FMA-containing polymers with controlled molecular weights and narrow polydispersity. rsc.orgscielo.brresearchgate.netmdpi.com These advanced techniques prevent unwanted side reactions and allow for the creation of linear polymers and complex architectures like block copolymers. scielo.brrsc.orgscielo.br For instance, ATRP has been used to prepare copolymers of FMA and methyl methacrylate (MMA) and to create poly(hydroxyethyl methacrylate-co-furfuryl methacrylate)s with good control over the polymerization process. researchgate.netrsc.org Similarly, RAFT polymerization has been utilized to synthesize block copolymers containing FMA for applications in drug delivery. mdpi.com Anionic polymerization has also been explored to control the tacticity of PFMA, leading to polymers with different thermal properties. researchgate.net
Research Findings on FMA Polymerization
| Polymerization Technique | Key Findings | References |
| Free Radical Polymerization | Prone to cross-linking and gel formation due to side reactions of the furan ring. | nih.govmdpi.com |
| Atom Transfer Radical Polymerization (ATRP) | Allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, avoiding gelation. Used to create copolymers with monomers like MMA and HEMA. | rsc.orgresearchgate.netrsc.org |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Enables the synthesis of block copolymers containing FMA for applications such as drug delivery. | mdpi.com |
| Anionic Polymerization | Can be used to control the tacticity (stereochemistry) of the resulting poly(this compound), influencing its thermal properties. | researchgate.net |
| Diels-Alder (DA) Reaction | The furan moiety allows for thermally reversible cross-linking with dienophiles like maleimides, leading to the development of self-healing materials. | researchgate.netdoi.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXAVNJYFLGAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-19-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9063037 | |
| Record name | Furfuryl methacrylate | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-28-2 | |
| Record name | Furfuryl methacrylate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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| Record name | Furfuryl methacrylate | |
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Synthesis Methodologies and Advanced Preparative Routes for Furfuryl Methacrylate
Conventional Esterification Techniques
Conventional esterification represents a direct and traditional route for synthesizing esters. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to produce the corresponding ester and water.
Acid-Catalyzed Esterification with Methacrylic Acid
A primary method for synthesizing furfuryl methacrylate (B99206) involves the direct esterification of furfuryl alcohol with methacrylic acid. This reaction is an equilibrium process that is typically catalyzed by strong mineral acids.
The acid-catalyzed esterification of furfuryl alcohol with methacrylic acid is commonly facilitated by catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is typically conducted under reflux conditions to drive the esterification forward. smolecule.com Key parameters that are optimized to maximize the yield and efficiency of the reaction include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. An excess of methacrylic acid is often used to shift the reaction equilibrium towards the product side.
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactants | Furfuryl Alcohol, Methacrylic Acid | smolecule.com |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA) | researchgate.net |
| Catalyst Loading | 2–3 wt% | |
| Molar Ratio (Alcohol:Acid) | 1:1.5 | |
| Temperature | 80–100°C | |
| Reaction Time | 8–12 hours |
Furthermore, as the esterification reaction produces water as a byproduct, its efficient removal is crucial. The presence of water can shift the reaction equilibrium back towards the reactants, thereby limiting the conversion to the ester. Techniques such as azeotropic distillation using a Dean-Stark apparatus are often employed to continuously remove water from the reaction mixture and drive the reaction to completion. google.com
The yield and selectivity of the acid-catalyzed esterification are heavily influenced by the aforementioned challenges. The competition between the desired esterification and the acid-catalyzed self-polymerization of furfuryl alcohol is a primary determinant of selectivity. google.comgoogle.com To achieve high yields of furfuryl methacrylate, reaction conditions must be carefully controlled to minimize these side reactions. Lowering the reaction temperature and using a moderate amount of catalyst can help to suppress polymerization, though this may require longer reaction times. The effective and continuous removal of water is paramount for achieving high conversion and yield.
Challenges: Side Reactions and Water Removal
Transesterification Approaches
Transesterification offers an alternative and often preferred route for the synthesis of this compound. This method involves the reaction of an ester (e.g., methyl methacrylate) with an alcohol (furfuryl alcohol) in the presence of a catalyst. This pathway avoids the direct use of corrosive methacrylic acid and the co-production of water, circumventing some of the challenges associated with conventional esterification.
Titanium-Catalyzed Transesterification using Methyl Methacrylate
A patented and industrially relevant method for producing this compound is the transesterification of methyl methacrylate (MMA) with furfuryl alcohol using a titanium-based catalyst. google.com Titanium alkoxides, such as titanium tetraisopropoxide (TTIP), have proven to be effective catalysts for this transformation. rsc.org This approach is advantageous due to the low cost of MMA and the relative ease of removing the methanol (B129727) byproduct compared to removing water. The reaction is an equilibrium process, and the removal of the more volatile methanol byproduct by distillation is essential to drive the reaction toward the formation of this compound. google.com
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactants | Furfuryl Alcohol, Methyl Methacrylate (MMA) | kpi.ua |
| Catalyst | Titanium Tetraisopropoxide (TTIP) | |
| Catalyst Loading | 0.5–1.0 mol% | |
| Molar Ratio (Alcohol:Ester) | 1:2 | |
| Temperature | 90–110°C | |
| Pressure | Reduced (200–300 mmHg) |
The use of reduced pressure facilitates the continuous distillation of the methanol byproduct, shifting the equilibrium and enabling high conversion rates. From a reactivity standpoint, titanium-based catalysts are considered preferable for this transesterification process. google.com The development of efficient catalytic systems, including tin-titanium complexes, has further improved the effectiveness of transesterification for producing various esters. google.com
Utilization of Cyclic Amidine Compounds as Catalysts
A notable advancement in the synthesis of this compound involves the use of cyclic amidine compounds as catalysts in transesterification reactions. mdpi.com This method typically employs furfuryl alcohol and a methacrylic acid ester, such as methyl methacrylate, as the starting materials. mdpi.comgoogle.com The transesterification process, facilitated by the cyclic amidine catalyst, offers a direct and efficient route to the desired product. mdpi.com
The use of a cyclic amidine compound as the transesterification catalyst has been shown to dramatically improve the reactivity of the synthesis process. mdpi.com This enhanced reactivity allows for the production of this compound under conditions that are safer, more stable, and more cost-effective than conventional methods. mdpi.com The catalyst's effectiveness stems from its ability to facilitate the exchange between the alcohol group of furfuryl alcohol and the ester group of the methacrylate. mdpi.com This approach avoids the use of more hazardous reagents and harsh reaction conditions often associated with other esterification methods. mdpi.com
Recent patents have highlighted the industrial potential of this catalytic system, emphasizing its role in making this compound more commercially viable for large-scale applications. The synergy achieved by using a cyclic amidine catalyst, particularly in combination with an electron-withdrawing compound, enables a simpler and more robust production process. mdpi.com
Process Improvements for Safety, Stability, and Cost-Effectiveness
The adoption of cyclic amidine catalysts in the transesterification synthesis of this compound has led to significant process improvements regarding safety, stability, and cost-effectiveness. mdpi.com Conventional synthesis methods have faced challenges, including safety concerns and production inefficiencies, which have limited the industrial application of this compound. mdpi.comgoogle.com The development of production methods that are safer, more stable, and economically advantageous has been a critical factor in expanding its market penetration.
The process utilizing a cyclic amidine catalyst is inherently safer as it avoids the harsh acidic or basic conditions that can lead to undesirable side reactions and the formation of impurities. mdpi.com Furfuryl alcohol, for instance, is known to undergo self-condensation reactions in the presence of acid, which would compete with the desired transesterification. mdpi.com The stability of the manufacturing process is also enhanced, leading to more consistent product quality and yield. mdpi.com
From a cost perspective, the improved reaction rates and simpler process design contribute to lower production expenses. mdpi.com The ability to use methyl methacrylate, a readily available and low-cost reagent, as both a reactant and a solvent further enhances the economic viability of this method. google.com These advancements have successfully addressed previous limitations in production efficiency and cost, making this compound a more accessible and sustainable alternative to petroleum-based monomers.
Synthesis of Furan-Based Methacrylate Oligomers
The development of advanced materials has spurred research into the synthesis of furan-based methacrylate oligomers (FBMOs), which can be utilized in applications such as stereolithography for 3D printing. acs.orgresearchgate.netnih.gov These oligomers are synthesized from sustainable building blocks, with 5-hydroxymethylfurfural (B1680220) (5-HMF) being a key precursor. acs.orgresearchgate.net The synthesis pathway involves multiple steps, beginning with the creation of a furan-imine diol through an imination reaction. acs.org
This diol is then reacted with other monomers to form a pre-oligomer, which is subsequently end-capped with a methacrylate group to yield the final furan-based methacrylate oligomer. acs.org The resulting FBMOs can be formulated into photosensitive resins, demonstrating the potential of bio-based chemicals in advanced manufacturing processes. acs.orgresearchgate.net
Imination Reactions for Functional Group Incorporation
A key step in the synthesis of these functional furan-based oligomers is the incorporation of specific functional groups through imination reactions. acs.orgresearchgate.net In a typical procedure, a furan-imine diol is synthesized through the reaction of 5-hydroxymethylfurfural (5-HMF) and an amino alcohol, such as amino ethanol. acs.orgresearchgate.net
The synthesis of this furan-imine diol, referred to as Monomer N2, involves dissolving 5-HMF in a solvent like chloroform (B151607) and adding it to ethanolamine (B43304) under a nitrogen atmosphere. acs.org The reaction proceeds at room temperature, and after a designated time, the solvent is evaporated to yield the furan-imine diol product. acs.org This monomer serves as a crucial building block for the subsequent synthesis of the larger methacrylate oligomer. acs.org
Integration into Photosensitive Resin Formulations
The synthesized furan-based methacrylate oligomers (FBMO) are designed for integration into photosensitive resin formulations, particularly for applications like stereolithography (3D printing). acs.orgresearchgate.net These formulations are created by mixing the FBMO with methacrylate-containing diluents, such as polyethylene (B3416737) glycol dimethacrylate (PEGDMA) or triethylene glycol dimethacrylate (TEGDMA). acs.orgresearchgate.net
The purpose of adding these diluents is to adjust the viscosity of the resin and to influence the properties of the final 3D-printed object. acs.orgresearchgate.net By varying the ratio of the FBMO to the methacrylate-containing diluent, the properties of the resulting material can be finely tuned. researchgate.netnih.gov For instance, adjusting these ratios allows for control over the rheological behavior of the resin and the mechanical properties of the cured specimen. researchgate.netnih.gov
Research has shown that 3D-printed objects fabricated from these furan-based resins exhibit a wide range of mechanical properties, with compressive moduli varying significantly based on the specific resin formulation and the internal structure of the printed object. acs.orgresearchgate.netnih.gov This tunability makes these bio-based resins promising candidates for a variety of applications.
Table 1: Properties of 3D-Printed Specimens from Furan-Based Methacrylate Oligomer (FBMO) Resin Formulations
| Resin Formulation (FBMO to Diluent Ratio) | Diluent | Compressive Modulus (MPa) |
| 50:50 to 90:10 | PEGDMA or TEGDMA | 0.53 ± 0.04 to 144 ± 6.70 researchgate.netnih.gov |
Note: The wide range in compressive modulus is dependent on the specific resin formulation and the internal structure of the 3D-printed specimen. researchgate.netnih.gov
Polymerization Mechanisms and Advanced Controlled Polymerization of Furfuryl Methacrylate
Free Radical Polymerization (FRP) of FMA
Free radical polymerization (FRP) is a conventional method for polymerizing vinyl monomers like FMA. ntnu.no The process is initiated by the generation of free radicals, which then propagate by adding monomer units. smolecule.com
The mechanism of FRP involves three main stages: initiation, propagation, and termination. cmu.edu Initiation is typically achieved using thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). mdpi.com When heated, these molecules decompose to form primary free radicals. For instance, BPO is often used as an initiator, with the polymerization of FMA being carried out at elevated temperatures, such as 80°C, to facilitate the decomposition of the initiator and the subsequent reaction. mdpi.com These radicals then react with an FMA monomer molecule, creating a new radical center on the monomer unit, which then propagates the chain reaction. ntnu.no
| Initiator | Typical Reaction Temperature |
| Azobisisobutyronitrile (AIBN) | 60-80°C |
| Benzoyl Peroxide (BPO) | 80°C mdpi.com |
A significant drawback of conventional FRP of FMA is the lack of control over the polymerization process. researchgate.net This often leads to uncontrolled chain growth and, in many instances, gelation. researchgate.netscielo.br The formation of insoluble gels is a result of excessive chain transfer reactions involving the furan (B31954) ring of the FMA monomer or the resulting polymer. scielo.brscielo.br The labile C5 proton on the furan ring can be abstracted, leading to side reactions that cause cross-linking. researchgate.net Furthermore, the high temperatures used in FRP can activate allylic radicals on the furan ring, contributing to these undesirable side reactions. acs.org The presence of a high concentration of unsaturated carbon-carbon bonds in FMA also contributes to its high reactivity and tendency to form cross-linked, gel-like materials during free radical polymerization. mdpi.com
The structure of the resulting poly(furfuryl methacrylate) (PFMA) is highly dependent on the reaction conditions. The choice of initiator and its concentration, temperature, and solvent can all influence the final polymer. For example, maintaining a low initiator-to-monomer ratio is crucial to minimize the formation of excess allylic furan radicals and ensure the retention of the furan groups, which are important for subsequent reactions like the Diels-Alder reaction. acs.org The solvent can affect the reaction kinetics through changes in viscosity and polarity. fiveable.me
Challenges in Conventional FRP: Uncontrolled Chain Growth and Gelation
Controlled Radical Polymerization (CRP) Techniques for FMA-based Polymers
To overcome the challenges of conventional FRP, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile CRP technique that has been successfully applied to the polymerization of FMA. nih.gov ATRP involves a reversible deactivation process where a transition metal complex acts as a catalyst to control the concentration of active radical species. nih.govmdpi.com
A common metal catalyst used in the ATRP of FMA is copper(I) chloride (CuCl), often in combination with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine. researchgate.netuni-saarland.denih.govspringernature.com The Cu(I) complex reversibly activates a dormant polymer chain (an alkyl halide) to generate a propagating radical and a Cu(II) species. This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing termination reactions. mdpi.com This controlled mechanism allows for the synthesis of well-defined PFMA and its copolymers. researchgate.net For instance, copolymers of FMA and methyl methacrylate (B99206) (MMA) have been synthesized via ATRP catalyzed by CuCl, which was challenging to achieve with conventional radical polymerization due to side reactions. researchgate.net
| Catalyst System | Monomers |
| CuCl/HMTETA | FMA, MMA researchgate.net |
| CuCl/PMDETA | Methacrylates springernature.com |
| FeBr2/Tri-n-butylamine | Styrene (B11656), MMA nih.gov |
Atom Transfer Radical Polymerization (ATRP)
Photoinitiated Metal-Free Organocatalyzed ATRP (O-ATRP)
Photoinitiated metal-free organocatalyzed atom transfer radical polymerization (O-ATRP) has emerged as a powerful technique for the controlled polymerization of FMA, circumventing the issue of metal contamination often associated with traditional ATRP. scielo.brscielo.br This method utilizes organic photoredox catalysts that mediate the polymerization process under light irradiation. researchgate.net
The general mechanism for O-ATRP involves the photoexcitation of an organic photoredox catalyst (PC) to a highly reducing excited state (PC*). nih.gov This excited state then activates an alkyl halide initiator (R-X), generating a radical (R•) that initiates polymerization. The oxidized photocatalyst (PC•+) deactivates the propagating polymer chain, establishing an equilibrium that allows for controlled polymer growth. illinois.edu For the polymerization of FMA, organic photocatalysts such as 10-phenylphenothiazine (PTH) and N-aryl phenoxazines like 10-(Perylene-3-yl-10H-Phenoxazine) (PPOZ) have been successfully employed. scielo.brillinois.edumdpi.com For instance, the polymerization of FMA using a poly(3-hexylthiophene) (P3HT) macroinitiator in the presence of PPOZ under UV irradiation (365 nm) demonstrates a controlled process. scielo.brperiodikos.com.br
Achieving Controlled Molecular Weight and Polydispersity
A key advantage of O-ATRP is the ability to synthesize polymers with well-defined structures, including predictable average molecular weights and narrow molecular weight distributions (low polydispersity, Đ). scielo.brperiodikos.com.br This control is crucial for creating advanced materials with tailored properties.
Research has demonstrated the successful synthesis of block copolymers containing FMA with controlled macromolecular characteristics. For example, the O-ATRP of FMA initiated by a P3HT macroinitiator yielded diblock copolymers (P3HT-b-PFMA) with designed average molecular weights and narrow polydispersity indices. scielo.brscielo.br The polymerization, conducted with varying molar ratios of monomer to macroinitiator to photocatalyst, allowed for the tuning of the final polymer properties. scielo.br Similarly, the synthesis of block copolymers with a poly(trimethylene carbonate) (PTMC) middle block and poly(this compound) (PFMA) end blocks has been achieved through sequential organocatalytic ring-opening polymerization (ROP) and photoinitiated metal-free ATRP. scielo.brresearchgate.net Well-defined polymers from biomass-derived monomers like FMA have been successfully prepared with high fidelity of chain end groups, as confirmed by NMR and MALDI-TOF MS. researchgate.net
The following table presents data on the macromolecular characteristics of P3HT-b-PFMA synthesized via O-ATRP, showcasing the control achieved over molecular weight and polydispersity.
| Entry | [FMA]/[P3HT-Macroinitiator]/[PPOZ] | Conversion (%) | Mn,GPC ( g/mol ) | Đ |
| 1 | 100/1/0.01 | 85 | 22,500 | 1.25 |
| 2 | 100/1/0.05 | 92 | 23,800 | 1.20 |
| 3 | 100/1/0.1 | 95 | 24,500 | 1.18 |
| 4 | 100/1/0.5 | 98 | 25,100 | 1.15 |
| Data derived from a study on the O-ATRP of FMA using a P3HT-Macroinitiator (Mn,NMR = 9000 g/mol , Đ = 1.10) and PPOZ photocatalyst. scielo.br |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile technique for synthesizing well-defined polymers of FMA. researchgate.net This method employs a chain transfer agent (CTA), known as a RAFT agent, to mediate the polymerization, allowing for control over molecular weight, polydispersity, and architecture. researchgate.netresearchgate.net The polymerization of FMA via RAFT has been conducted using agents like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid and initiators such as 4,4′-azobis(4-cyanovaleric acid). researchgate.net Importantly, the furan group of FMA remains intact during RAFT polymerization, making it available for post-polymerization modifications. researchgate.net
The "grafting from" approach in RAFT polymerization often involves the synthesis of a macro-RAFT agent, which is a polymer chain end-capped with a RAFT functional group. This macro-RAFT agent is then used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. For FMA, various macro-RAFT agents have been synthesized. For instance, a poly(dimethyl siloxane)-based macro-RAFT agent (PDMS-CTA) has been used to prepare ABA triblock copolymers of poly(this compound-b-poly(dimethyl siloxane)-b-poly(this compound)) (PFMA-b-PDMS-b-PFMA). researchgate.net Another example involves the creation of a 3-arm macro-RAFT agent based on polycaprolactone (B3415563) (PCL). ipfdd.de
The use of multi-functional macro-RAFT agents enables the synthesis of complex polymer architectures such as star-block copolymers. A notable example is the synthesis of a star-block copolymer with a 3-arm polycaprolactone (PCL) core and a poly(this compound) (PFMA) shell. ipfdd.de This was achieved by using a 3-arm PCL macro-RAFT agent to polymerize FMA. ipfdd.de The resulting star-shaped architecture combines the properties of both PCL and PFMA, leading to materials with unique characteristics such as shape memory and self-healing capabilities. ipfdd.de
Synthesis of Macro-RAFT Agents
Anionic Polymerization of FMA
Anionic polymerization has been successfully employed for the polymerization of the biomass-derived monomer this compound. researchgate.net This technique offers a distinct advantage in its ability to control the stereochemistry of the resulting polymer. researchgate.net
Control over Polymer Tacticity (Atactic, Isotactic, Syndiotactic)
A significant achievement in the anionic polymerization of FMA is the ability to control the polymer's tacticity, leading to the synthesis of atactic (at-), isotactic (it-), or syndiotactic (st-) poly(this compound) (PFMA). researchgate.net The tacticity, or the stereochemical arrangement of the monomer units along the polymer chain, is determined by the initiator structure and the reaction conditions. researchgate.net This control over microstructure is crucial as the thermal properties of PFMA are strongly influenced by its tacticity. researchgate.net For example, isotactic and syndiotactic PFMA can undergo inter- or intrachain crosslinking reactions when heated, a property not observed in the atactic polymer. researchgate.net Furthermore, the tacticity affects the amount of stable carbonaceous material produced upon heating, with syndiotactic PFMA forming the highest amount. researchgate.net
The table below summarizes the effect of the initiator and solvent on the tacticity of PFMA obtained through anionic polymerization.
| Initiator | Solvent | Temperature (°C) | Resulting Tacticity |
| n-BuLi | Toluene (B28343) | -78 | Isotactic-rich |
| Ph2C=O/K | THF | -78 | Syndiotactic-rich |
| t-BuMgBr | Toluene | -78 | Isotactic |
| DPH-Li/Ligand | Toluene | 0 | Atactic to Syndiotactic |
| This table is a representative summary based on general principles of anionic polymerization of methacrylates and specific findings for FMA. researchgate.netnih.gov |
Influence of Initiator Structure and Reaction Conditions on Tacticity
The stereochemical arrangement of monomer units in a polymer chain, known as tacticity, profoundly impacts the material's physical and thermal properties. In the case of poly(this compound) (PFMA), the tacticity can be controlled through the careful selection of initiators and reaction conditions during anionic polymerization. researchgate.netresearchgate.net
Research has demonstrated that anionic polymerization of FMA can yield atactic (at-), isotactic (it-), or syndiotactic (st-) PFMA. researchgate.net The choice of initiator and the temperature of the polymerization are critical factors in determining the resulting tacticity. For instance, different initiator systems can favor specific stereochemical additions of the monomer to the growing polymer chain.
The thermal properties of PFMA are strongly dependent on its tacticity. researchgate.netresearchgate.net A notable difference is observed in the crosslinking behavior upon heating. While both isotactic and syndiotactic PFMA can undergo inter- or intrachain crosslinking reactions at elevated temperatures (around 290 °C), atactic PFMA does not exhibit the same reactivity. researchgate.netresearchgate.net Furthermore, the tacticity influences the amount of stable carbonaceous material formed upon heating to high temperatures (650 °C). Syndiotactic PFMA produces the highest char yield (26.9%), compared to a significantly lower amount for atactic PFMA (5.6%). researchgate.net This highlights the crucial role of stereocontrol in tailoring the thermal stability of PFMA-based materials.
| Polymer Tacticity | Crosslinking at 290°C | Char Yield at 650°C |
| Atactic (at-PFMA) | No | 5.6% |
| Isotactic (it-PFMA) | Yes | Not specified |
| Syndiotactic (st-PFMA) | Yes | 26.9% |
Organocatalytic Polymerization of FMA
Organocatalysis offers a metal-free approach to polymerization, often providing excellent control over the polymerization process under mild conditions.
The P4-phosphazene superbase, specifically tBu-P4, has been effectively employed for the organocatalytic polymerization of FMA at ambient temperatures. researchgate.netresearchgate.net This polymerization can proceed with or without an alcohol co-initiator, such as isopropanol (B130326) (iPrOH), and results in the formation of syndio-rich atactic PFMA. researchgate.net
A key finding is that the true initiator in this system is the 2-furfurylmethoxide anion, which is generated in situ from the reaction between FMA and the tBu-P4 superbase or the [tBu-P4H]⁺[iPrO]⁻ ion pair during an initial induction period. researchgate.net This catalytic system exhibits high initiation efficiencies, indicating that one catalyst molecule can initiate multiple polymer chains. researchgate.netresearchgate.net The use of superbases like t-Bu-P4 has been recognized for its high reactivity in various polymerization reactions. researchgate.netacs.orgwikipedia.org
The organocatalytic polymerization of FMA with tBu-P4 produces linear PFMA chains that can be subsequently cross-linked. researchgate.net This post-polymerization modification takes advantage of the reactive furan rings present on the polymer backbone. The Diels-Alder "click" reaction is a highly efficient method for creating these cross-linked networks. researchgate.net
Two examples of such cross-linked materials are PFMA-C60 and PFMA-BM. researchgate.net PFMA-C60 is formed through the Diels-Alder reaction between the furan groups of PFMA and the polydienophile C60 (buckminsterfullerene). researchgate.net PFMA-BM is created using a bifunctional bismaleimide (B1667444) (BM) to connect the PFMA chains. researchgate.net These cross-linked network polymers, particularly PFMA-BM with a high crosslinking density, exhibit significantly enhanced thermal stability and higher glass-transition temperatures compared to the linear PFMA. researchgate.net
Use of P4-phosphazene Superbase
Photopolymerization and UV Curing of FMA
Photopolymerization, or UV curing, is a rapid, energy-efficient, and solvent-free method for producing cross-linked polymer networks.
During the photopolymerization of FMA, a three-dimensional polymer network is formed. The properties of this network, such as its crosslinking density, are critical to the final performance of the material. mdpi.comnih.gov Kinetic modeling, specifically using the method of moments, has been used to study the formation of the network structure at different temperatures. researchgate.net
This modeling approach provides information on the concentration of radicals and pendant furan groups within the developing network. researchgate.net For example, at lower temperatures (283K), intermolecular degradative transfer to the furan ring plays a more significant role in the network formation. researchgate.net The results from kinetic modeling can also be used to evaluate the crosslink density of the network. researchgate.net The crosslink density, which is a measure of the number of cross-links per unit volume, directly impacts the mechanical and thermal properties of the cured material. researchgate.netchula.ac.th Studies have shown that for copolymers of FMA, the storage modulus in the rubbery plateau region can be used to determine the cross-link density. mdpi.com
Digital Light Processing (DLP) for 3D Printing Applications
This compound (FM) has emerged as a significant bio-based monomer in the field of additive manufacturing, particularly in Digital Light Processing (DLP) 3D printing. DLP is a vat photopolymerization technique where a digital light projector is used to cure an entire layer of photosensitive resin at once, enabling rapid and high-resolution fabrication of complex three-dimensional objects. rsc.org The incorporation of FM into DLP resin formulations is driven by its renewable origins and its ability to tailor the thermomechanical properties of the final printed parts.
Research has focused on utilizing this compound as a reactive diluent in combination with other monomers to create high-performance, bio-based resins. mdpi.comdrexel.edu Reactive diluents are crucial components in DLP resins as they help to reduce the viscosity of the formulation, which is essential for the efficient recoating of layers during the printing process. acs.org
A notable area of investigation involves the use of this compound as a mono-methacrylate chain extender in resin systems. mdpi.comrowan.edu In one significant study, FM was blended with isosorbide (B1672297) methacrylate (IM), another bio-based monomer, to enhance the properties of the resulting polymer. mdpi.comresearchgate.netnih.gov While the rigid structure of IM contributes to a high glass transition temperature (Tg), it also results in a brittle polymer. mdpi.comresearchgate.netnih.gov The addition of monofunctional FM was found to effectively increase the fracture toughness of the otherwise brittle IM homopolymer. mdpi.comresearchgate.netnih.gov
The polymerization mechanism in these systems is a free-radical photopolymerization. Upon exposure to UV light from the DLP projector, a photoinitiator in the resin generates free radicals, which then initiate the polymerization of the methacrylate groups of both the this compound and the comonomer. mdpi.com The furan ring in FM is also believed to play a role in the network formation through a process known as degradative transfer, which can influence the final crosslink density and mechanical properties of the polymer.
Research findings have demonstrated that resin blends containing this compound can be successfully polymerized using DLP techniques to produce parts with a high bio-based content and tailored mechanical properties. mdpi.comdrexel.edu For instance, studies on IM/FM blends have shown that while the addition of 20 wt.% of FM can lower the Tg to just under 200 °C, it significantly improves the fracture toughness (GIc) to practical application levels (around 100 J/m²). mdpi.comresearchgate.netnih.gov
The table below summarizes the effect of this compound (FM) concentration on the thermomechanical properties of a DLP-printed isosorbide methacrylate (IM) based polymer, as reported in a key study.
| Resin Composition (wt.%) | Glass Transition Temperature (Tg) (°C) | Fracture Toughness (GIc) (J/m²) |
| 100% IM | > 200 | 37 |
| 80% IM / 20% FM | < 200 | ~100 |
Data compiled from research on isosorbide methacrylate and this compound resin systems for vat photopolymerization. mdpi.comresearchgate.netnih.gov
The following table presents data on the extent of cure for different resin blends containing this compound (FM) and isosorbide methacrylate (IM) after the DLP printing process ("green" part) and after post-curing.
| Resin Blend | Extent of Cure (Green Part) | Extent of Cure (Post-Cured) |
| FM/IM | Higher Conversion | Negligible Difference |
This table summarizes findings indicating that while initial cure rates may vary, post-curing harmonizes the final conversion of the polymers. mdpi.comrowan.edu
Copolymerization Studies and Reactivity Ratios of Furfuryl Methacrylate
Copolymerization with Styrene (B11656)
The free radical copolymerization of furfuryl methacrylate (B99206) (FMA) with styrene (St) has been investigated to understand the relative reactivities of these two monomers. In studies conducted in bulk at 60°C using α,α'-azobisisobutyronitrile (AIBN) as the initiator, the monomer reactivity ratios were determined using methods such as the Fineman-Ross and Kelen-Tüdos graphical methods.
The determined reactivity ratios were r₁ (FMA) = 0.38 and r₂ (St) = 0.34. Since both reactivity ratios are less than one, it indicates that both types of propagating radicals (one ending in an FMA unit and one ending in a styrene unit) preferentially react with the other monomer rather than their own. This behavior suggests a tendency towards alternation of the monomer units in the copolymer chain. The product of the reactivity ratios (r₁ * r₂ = 0.1292) is significantly less than 1, further supporting the formation of a copolymer with a considerable alternating sequence distribution.
Based on these reactivity ratios, the Alfrey-Price Q and e parameters, which characterize the general reactivity and polarity of a monomer, were calculated for FMA. The values were found to be Q = 0.44 and e = -0.65. The negative 'e' value suggests that the furfuryl group imparts an electron-donating character to the methacrylate monomer.
| Parameter | Value |
| r₁ (FMA) | 0.38 |
| r₂ (St) | 0.34 |
| r₁ * r₂ | 0.1292 |
| Q (FMA) | 0.44 |
| e (FMA) | -0.65 |
| Table 1: Reactivity Ratios and Alfrey-Price Parameters for FMA-St Copolymerization |
Copolymerization with Methyl Methacrylate (MMA)
The copolymerization of FMA with a structurally similar monomer, methyl methacrylate (MMA), provides insights into the influence of the furfuryl group in comparison to the methyl group.
Reactivity Ratio Determination (e.g., Fineman-Ross, Kelen-Tudos)
The free radical copolymerization of FMA (M₁) with MMA (M₂) has been carried out in a 1,4-dioxane (B91453) solution at 70°C, initiated by AIBN. The reactivity ratios were determined from the copolymer composition data using the Fineman-Ross (FR) and Kelen-Tudos (KT) methods. Both methods yielded consistent results, with r₁ (FMA) = 0.89 and r₂ (MMA) = 0.93.
| Method | r₁ (FMA) | r₂ (MMA) |
| Fineman-Ross | 0.89 | 0.93 |
| Kelen-Tudos | 0.89 | 0.93 |
| Table 2: Reactivity Ratios for FMA-MMA Copolymerization |
These reactivity ratios are both close to unity. This indicates that the propagating radicals ending in either FMA or MMA show little preference for adding one monomer over the other. The product of the reactivity ratios (r₁ * r₂ = 0.8277) is also close to 1, which is characteristic of a nearly ideal random copolymerization system.
Impact on Copolymer Composition
In copolymerization systems where the reactivity ratios are close to 1, the composition of the resulting copolymer is very similar to the composition of the initial monomer feed. Therefore, for the FMA-MMA system, the molar fractions of FMA and MMA units incorporated into the copolymer chain will closely mirror their molar fractions in the reaction mixture. This results in the formation of a random copolymer, where the FMA and MMA monomer units are distributed statistically along the polymer backbone without any significant tendency towards blocking or alternation.
Copolymerization with N-vinylpyrrolidone (NVP)
The copolymerization of FMA with N-vinylpyrrolidone (NVP) involves two monomers with significantly different chemical structures and reactivities.
Reactivity Ratio Determination
The free-radical copolymerization of FMA (M₁) and NVP (M₂) has been performed in a dimethylformamide (DMF) solution at 60°C with AIBN as the initiator. The reactivity ratios were determined to be r₁ (FMA) = 4.09 and r₂ (NVP) = 0.04.
| Parameter | Value |
| r₁ (FMA) | 4.09 |
| r₂ (NVP) | 0.04 |
| Table 3: Reactivity Ratios for FMA-NVP Copolymerization |
The fact that r₁ is much greater than 1 while r₂ is close to 0 indicates a highly non-ideal copolymerization. The FMA-terminated radical strongly prefers to add another FMA monomer rather than an NVP monomer. Conversely, the NVP-terminated radical has a very low tendency to add another NVP monomer and a much higher probability of reacting with an FMA monomer. This kinetic behavior leads to the formation of a copolymer that is predominantly composed of FMA units, with NVP units incorporated mostly as single, isolated units between FMA sequences.
Microstructure of Copolymer Chains based on Markov Statistics
The microstructure of the FMA-NVP copolymer can be described using first-order Markov statistics, which calculates the probability of forming specific monomer-monomer linkages (dyads) based on the reactivity ratios and monomer feed concentrations. The conditional probabilities for the formation of the four possible dyads (FMA-FMA, FMA-NVP, NVP-NVP, and NVP-FMA) can be calculated.
Given the reactivity ratios (r₁ >> 1 and r₂ << 1), the statistical analysis would show:
A high probability of forming FMA-FMA dyads.
A very low probability of forming NVP-NVP dyads.
This analysis confirms that the copolymer has a microstructure that tends towards a blocky or sequential arrangement for FMA and an isolated distribution for NVP, rather than a random or alternating structure. The study of triad (B1167595) sequence fractions (e.g., FMA-FMA-FMA, FMA-FMA-NVP, NVP-FMA-NVP) would further refine this microstructural description.
Copolymerization with Hydroxyethyl Methacrylate (HEMA)
The copolymerization of furfuryl methacrylate (FMA) with 2-hydroxyethyl methacrylate (HEMA) has been explored to create functional copolymers with potential applications in hydrogels and other biomaterials. rsc.org The combination of the reactive furan (B31954) moiety of FMA and the hydrophilic hydroxyl group of HEMA allows for the synthesis of versatile polymer networks.
The synthesis of well-defined statistical copolymers of FMA and HEMA with controlled molecular weights and narrow polydispersities has been successfully achieved through Atom Transfer Radical Polymerization (ATRP). rsc.orgrsc.org This controlled radical polymerization technique allows for the precise incorporation of both monomers into the polymer chain.
Research has demonstrated the efficient polymerization of poly(HEMA-co-FMA) in methanol (B129727). rsc.org When the molar ratio of FMA is kept below 10%, the polymerization process exhibits good control, leading to a linear evolution of molecular weight with conversion. rsc.orgrsc.org Polydispersity indices (PDI, or M_w/M_n) were found to be around 1.1 for polymerizations conducted at 15°C and between 1.3 and 1.4 at 25°C, indicating the formation of uniform polymer chains. rsc.orgrsc.org
Kinetic studies of the copolymerization at 25°C revealed that over 70% conversion was reached within four hours. researchgate.net It was observed that the FMA monomer was incorporated into the copolymer chains at a slightly faster rate than the HEMA monomer. researchgate.net After 5 hours of reaction, conversions of 98% for HEMA and 95% for FMA were achieved. researchgate.net The resulting copolymers can be further cross-linked through the Diels-Alder reaction of the furan groups, leading to the formation of hydrogels. rsc.orgrsc.org
| Parameter | Value | Conditions |
|---|---|---|
| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) | Methanol solvent, [M]₀ = 50% w/v, EBiB-Cu(I)Br-bpy 1:1:2.5, Target DP: 200 |
| Temperature | 25°C | |
| Conversion (4 hours) | >70% | |
| HEMA Conversion (5 hours) | 98% | |
| FMA Conversion (5 hours) | 95% | |
| Polydispersity (15°C) | ~1.1 | |
| Polydispersity (25°C) | ~1.3-1.4 |
Copolymerization with Biomass-derived Monomers
This compound, itself a biomass-derived monomer, has been copolymerized with a variety of other monomers sourced from renewable feedstocks. This approach aligns with the principles of green chemistry to develop sustainable polymeric materials.
In the field of additive manufacturing, particularly vat photopolymerization, FMA has been investigated as a comonomer to enhance the properties of resins based on isosorbide (B1672297) methacrylate (IM). mdpi.comrowan.edunih.gov Isosorbide is a rigid, bio-based diol derived from starch. The copolymerization of IM with other bio-renewable methacrylates like FMA and bis-hydroxymethyl-furan methacrylate (BHMF-M) aims to improve the fracture toughness of the otherwise brittle IM homopolymer. mdpi.comrowan.edu
These resin blends, when polymerized via digital light processing (DLP), can yield polymers with high glass transition temperatures (T_g) and improved mechanical properties. For instance, while the neat IM polymer has a T_g of approximately 220°C and a glassy modulus of 3.9 GPa, the addition of FMA can modify these characteristics. mdpi.com Copolymers of IM with BHMF-M have shown T_g values exceeding 200°C and enhanced fracture toughness. mdpi.comrowan.edu The incorporation of the furan rings from both FMA and BHMF-M contributes to the final properties of the polymer network. mdpi.com
| Polymer System | Glass Transition Temperature (T_g) | Storage Modulus (E') at 25°C |
|---|---|---|
| Neat IM Polymer | >220°C | 3.9 GPa |
| IM with 20 wt.% FM | <200°C | Lower than neat IM |
| IM with BHMF-M | >200°C | Higher than neat IM |
Research has been conducted on synthesizing various methacrylate monomers from renewable resources like furfural (B47365), glycerol (B35011), and lactic acid, and subsequently copolymerizing them. researchgate.net For example, furfuryl alcohol (derived from furfural) can be reacted with methacrylic acid or its anhydride (B1165640) to produce FMA. researchgate.net Similarly, glycerol can be converted to solketal (B138546), which is then esterified to solketal methacrylate. Lactic acid can also be transformed into a methacrylate monomer. acs.org
These bio-based monomers can be polymerized and copolymerized using free-radical solution techniques. researchgate.net While specific studies focusing solely on the copolymerization of FMA with these particular derivatives are detailed, the principle of combining different bio-based methacrylates to tailor polymer properties is well-established. For instance, studies on blends of furfuryl alcohol and lactic acid have explored their simultaneous polymerization, suggesting complex interactions and the formation of interconnected polymer networks rather than true copolymers. mdpi.comnih.gov
This compound has been successfully used to create cross-linked polymer networks with tung oil (TO), a highly unsaturated vegetable oil. mdpi.comnih.gov This process typically involves a dual-reaction mechanism. First, a free-radical polymerization is initiated, often using an initiator like benzoyl peroxide (BPO), where the acrylate (B77674) group of FMA reacts with the conjugated double bonds of TO. mdpi.commdpi.com This step is followed by a Diels-Alder reaction between the furan moiety of the incorporated FMA and the remaining unreacted double bonds in the tung oil, leading to a highly cross-linked thermoset material. mdpi.com
The presence of tung oil's long hydrocarbon chains helps to control gelation during the initial free-radical polymerization of FMA, which can otherwise lead to insoluble gels. mdpi.com The stoichiometry of the monomers (FMA:TO ratio) significantly influences the extent of polymerization and the final properties of the thermoset, such as the glass transition temperature (T_g) and mechanical strength. mdpi.com For example, a copolymer with a higher TO content (F40-T60-F) exhibited a higher T_g (114°C) compared to one with less TO (F50-T50-F, T_g of 107°C), which was attributed to an increased number of cross-linking sites. mdpi.com These bio-based thermosets show potential for applications requiring good thermal and mechanical properties. nih.gov
Furfural, Glycerol, and Lactic Acid Derivatives
Graft Copolymers and Block Copolymers
This compound has been incorporated into more complex polymer architectures, including graft and block copolymers, to impart specific functionalities.
Graft Copolymers: FMA has been used to create graft copolymers where side chains of poly(this compound) are attached to a main polymer backbone. For example, amphiphilic graft copolymers have been synthesized by grafting random terpolymers or bipolymers containing FMA onto a poly(vinylidene fluoride) (PVDF) backbone via atom transfer radical polymerization (ATRP). acs.orgndl.gov.in The pendant furan rings on these graft copolymers are available for post-polymerization modification, such as through Diels-Alder reactions, to introduce other functional groups. acs.org
Block Copolymers: FMA has been used to synthesize various block copolymers, where distinct blocks of different polymers are linked together. These are often synthesized using controlled/living polymerization techniques to achieve well-defined structures. Examples include:
Poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-PFMA): A novel conjugated rod-coil diblock copolymer synthesized for the first time using photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP). revistapolimeros.org.brscielo.brscielo.br This method allows for the creation of copolymers with designed molecular weights and narrow polydispersity indices. revistapolimeros.org.brscielo.br
Poly(trimethylene carbonate)-block-poly(this compound) (PTMC-b-PFMA): These triblock copolymers, consisting of a central PTMC block and PFMA end blocks, have been synthesized through a combination of sequential organocatalytic ring-opening polymerization (ROP) and ATRP. researchgate.net These materials have been investigated for their thermoreversible properties. scielo.brscielo.br
Copolymers with Styrene: A series of linear and star, block, and random copolymers of styrene and FMA have been synthesized via ATRP. researchgate.net These can be cross-linked using a bismaleimide (B1667444) through a thermally reversible Diels-Alder reaction, creating self-healing materials. researchgate.net
Rod-Coil Diblock Copolymers (e.g., P3HT-b-PFMA)
A notable example of a complex architecture involving this compound is the rod-coil diblock copolymer, poly(3-hexylthiophene)-block-poly(this compound) (P3HT-b-PFMA). scielo.brrevistapolimeros.org.brscielo.br This class of copolymers combines a rigid, conjugated "rod" segment (P3HT) with a flexible "coil" segment (PFMA), leading to unique self-assembly behaviors and optoelectronic properties. scielo.brscielo.br
Synthesis and Characterization: The synthesis of P3HT-b-PFMA has been successfully achieved using photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP). scielo.brrevistapolimeros.org.br This metal-free ATRP method employs an N-aryl phenoxazine (B87303) organic photoredox catalyst, specifically 10-(Perylene-3-yl)-10H-Phenoxazine (PPOZ), under 365 nm UV irradiation. scielo.brrevistapolimeros.org.brscielo.br The process begins with the synthesis of a P3HT macroinitiator, which is then used to initiate the controlled polymerization of the FMA monomer, derived from biomass-based furfuryl compounds. scielo.brrevistapolimeros.org.br
The synthesis procedure involves combining the P3HT-macroinitiator with the FMA monomer and the PPOZ photocatalyst in a solvent like tetrahydrofuran (B95107) (THF). scielo.brissuu.com The reaction mixture is then subjected to UV irradiation to initiate polymerization. scielo.br This method allows for the creation of copolymers with designed average molecular weights and narrow polydispersity indices (Ð). revistapolimeros.org.brscielo.br
Characterization of the resulting P3HT-b-PFMA diblock copolymer is performed using various analytical techniques. scielo.brrevistapolimeros.org.brscielo.br
¹H NMR Spectroscopy is used to confirm the chemical structure and to estimate the molecular weight by analyzing the integral ratios of characteristic peaks of the P3HT and PFMA blocks. scielo.brscielo.br
Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and polydispersity of the copolymer, confirming the controlled nature of the polymerization. scielo.brscielo.br
FT-IR and UV-Vis Spectroscopy are used to evaluate the chemical structure and optical properties of the synthesized copolymer. scielo.brrevistapolimeros.org.br
Research Findings: Studies have demonstrated the successful synthesis of P3HT-b-PFMA with controlled molecular characteristics. For example, starting with a P3HT-macroinitiator with a number-average molecular weight (Mn) of 9000 g/mol , a PFMA coil block was grown. scielo.brissuu.com The Mn of the PFMA block was calculated to be approximately 3650 g/mol , which corresponds to about 22 repeating units of this compound. scielo.br This resulted in a P3HT-b-PFMA diblock copolymer with an estimated total Mn of around 12650 g/mol . scielo.br GPC analysis yielded a comparable experimental Mn of 12400 g/mol with a polydispersity index (Ð) of 1.42. researchgate.net The synthesized P3HT-b-PFMA exhibits amphiphilic properties and is soluble in various organic solvents. scielo.brscielo.br
| Component | Method | Molecular Weight (Mn, g/mol) | Polydispersity (Ð) | Reference |
|---|---|---|---|---|
| P3HT-macroinitiator | ¹H NMR | 9000 | - | scielo.br |
| PFMA block | Calculated | 3650 | - | scielo.br |
| P3HT-b-PFMA | Calculated (¹H NMR) | 12650 | - | scielo.br |
| GPC | 12400 | 1.42 | researchgate.net |
Star-Block Copolymers (e.g., PCL-PFMA)
Star-block copolymers represent another advanced architecture achievable with this compound. These polymers consist of multiple polymer arms radiating from a central core. An example is a star-block copolymer with a poly(ε-caprolactone) (PCL) core and a poly(this compound) (PFMA) shell. researchgate.net
Synthesis and Properties: The synthesis of PCL-PFMA star-block copolymers can be achieved through a combination of polymerization techniques. For instance, a 3-arm PCL core can be synthesized first, followed by the growth of PFMA arms from the ends of the PCL chains. researchgate.net These furfuryl-functionalized star copolymers can then be cross-linked. researchgate.net
A significant aspect of these copolymers is their ability to form thermoreversible networks. researchgate.net The furfuryl groups in the PFMA shell can undergo a thermally reversible Diels-Alder (DA) reaction with a bismaleimide cross-linker, such as 1,1′-(methylenedi-4,1-phenylene)bismaleimide. researchgate.net This dynamic covalent chemistry imparts unique properties to the material, such as self-healing and shape memory. researchgate.net
Research Findings: Research into these materials has demonstrated their potential as smart polymers. researchgate.net The cross-linked PCL-PFMA star-block copolymer network exhibits shape memory properties, which are primarily attributed to the crystallization and melting of the PCL core. researchgate.net The melting temperature of the PCL segments is around 60 °C, which can be set as the healing temperature. researchgate.net At this temperature, the material can achieve rapid recovery from physical damage, such as the complete closure of a 5 µm wide scratch within 60 seconds. researchgate.net This combination of self-healing and shape-memory functionalities makes these star-block copolymers attractive for applications in areas like soft robotics and sustainable materials. researchgate.net
Mechanistic Investigations of Fma Based Polymer Reactions
Free Radical Polymerization Mechanismbenchchem.com
The polymerization of FMA via its methacrylate (B99206) group is a critical process for forming the primary polymer backbone. While bulk polymerization of FMA with free radical initiators typically yields insoluble, cross-linked polymers, reactions carried out in a solution can produce soluble polymers. kpi.uanih.gov The process is generally initiated by standard thermal initiators.
The free-radical polymerization of furfuryl methacrylate follows the classical three-step mechanism:
Initiation: The process begins with the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary free radicals. kpi.ua These highly reactive radicals then attack the vinyl double bond of an FMA monomer, transferring the radical to the monomer and initiating the polymer chain.
Propagation: The newly formed monomer radical adds to the double bond of another FMA monomer. mdpi.com This step repeats, rapidly extending the polymer chain. The propagation rate is a key factor influencing the final molecular weight of the polymer. mdpi.com
Termination: The growth of a polymer chain is halted through termination reactions. This typically occurs via combination, where two growing polymer chain radicals join together, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two terminated chains. mdpi.com
| Step | Description |
| Initiation | A thermal initiator (e.g., AIBN) decomposes to form primary radicals, which then react with an FMA monomer to start a polymer chain. kpi.ua |
| Propagation | The polymer chain radical adds to successive FMA monomers, rapidly increasing the chain length. mdpi.com |
| Termination | Two growing chain radicals react to terminate the polymerization, either by combining or through disproportionation. mdpi.com |
A significant side reaction during the free-radical polymerization of FMA is degradative chain transfer to the furan (B31954) ring. acs.orgresearchgate.net In this process, a growing polymer radical (acrylic radical) can attack the furan ring, particularly at the 5' carbon position. acs.org This transfer creates a stable, sterically hindered allylic-type radical on the furan moiety. acs.orgresearchgate.net
Termination can also occur through cross-termination, which is a significant side reaction in many radical polymerizations. mdpi.com In the context of FMA polymerization, this involves the reaction between a propagating acrylic macroradical and a smaller, different type of radical. mdpi.com A key example is the termination between a growing polymer chain and the allylic-type radical generated from the degradative transfer to the furan ring. sid.ir This process is one of several termination pathways that contribute to the cessation of chain growth and influences the final polymer structure and molecular weight distribution. mdpi.com
Role of Degradative Transfer and Re-initiation
Diels-Alder (DA) and Retro-Diels-Alder (rDA) Reactionsbenchchem.comnih.govacs.orgcapes.gov.br
The furan ring within the FMA structure enables the polymer to undergo [4+2] Diels-Alder (DA) cycloaddition reactions, a type of pericyclic reaction. wikipedia.org This reaction is thermally reversible, and the reverse process is known as the retro-Diels-Alder (rDA) reaction. masterorganicchemistry.comscielo.br The DA/rDA equilibrium is temperature-dependent, with the forward reaction favored at lower temperatures and the reverse reaction (cycloreversion) favored at higher temperatures. nih.govmasterorganicchemistry.com This reversible chemistry is fundamental to the development of self-healing and thermally mendable materials from FMA-based polymers. capes.gov.br
The furan ring in the FMA monomer unit acts as the diene component in the Diels-Alder reaction. Furan is a five-membered heterocyclic aromatic compound. vedantu.com While it possesses aromatic character, it is less resonance-stabilized than carbocyclic analogues like benzene. vedantu.com This lower stabilization energy allows the furan ring to readily participate as a diene in DA reactions with electron-deficient dienophiles, as the energetic cost of temporarily disrupting its aromaticity is relatively low. masterorganicchemistry.comvedantu.com The reaction involves the 4 π-electrons of the conjugated diene system within the furan ring. uga.edu
Maleimides are highly effective and commonly used dienophiles for DA reactions with furan moieties due to their electron-poor nature and high reactivity. scielo.brmdpi.com The reaction between the furan diene of the poly(this compound) and a dienophile, such as a bismaleimide (B1667444), results in the formation of a stable oxanorbornene adduct, which acts as a cross-link in the polymer network. mdpi.comresearchgate.net
The reaction typically yields two diastereomeric products: the endo and exo adducts. nih.gov
The endo adduct is generally formed faster and is considered the kinetically favored product. nih.govmdpi.com
The exo adduct is more thermodynamically stable. nih.govmdpi.com
This reaction is highly efficient and can often proceed under mild, solvent-free conditions, making it a sustainable "click" chemistry approach for creating reversible polymer networks. mdpi.com The reversibility of the furan-maleimide DA bond allows for the de-cross-linking of the polymer network upon heating (rDA), and subsequent re-cross-linking upon cooling (DA). nih.govscielo.br
| Feature | Description |
| Diene | The furan ring of the FMA unit provides the 4 π-electrons for the cycloaddition. vedantu.com |
| Dienophile | Electron-deficient maleimides are highly reactive partners for the furan diene. scielo.brmdpi.com |
| Reaction | A [4+2] cycloaddition forms a thermally reversible oxanorbornene adduct. nih.govmdpi.com |
| Products | Kinetically favored endo and thermodynamically stable exo stereoisomers are formed. nih.gov |
| Reversibility | The forward (DA) reaction is favored at lower temperatures (e.g., < 90°C), while the reverse (rDA) reaction is favored at higher temperatures (e.g., > 120°C). acs.orgtandfonline.com |
Thermally Reversible Crosslinking
The presence of the furan moiety in this compound allows for the creation of thermally reversible polymer networks through the Diels-Alder (DA) reaction. d-nb.inforesearchgate.netacs.org This [4+2] cycloaddition reaction typically occurs between the furan group (the diene) of the FMA unit in a polymer chain and a dienophile, most commonly a bismaleimide compound which acts as a crosslinker. researchgate.netnih.gov The formation of these DA adducts creates covalent crosslinks, transforming linear or branched polymers into a three-dimensional network. researchgate.net
The key feature of this crosslinking chemistry is its reversibility. acs.org Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is initiated. nih.govmdpi.com This process breaks the covalent crosslinks and reverts the network to its soluble, uncrosslinked polymer components. researchgate.net This ability to switch between a crosslinked (gel) and uncrosslinked (sol) state based on a thermal stimulus is the basis for developing self-healing materials, recyclable thermosets, and reversible adhesives. researchgate.netnih.govacs.org
The DA reaction can be employed to crosslink copolymers of FMA with other monomers, such as methyl methacrylate, butyl acrylate (B77674), or styrene (B11656). d-nb.inforesearchgate.netmdpi.com For instance, random copolymers containing FMA can be crosslinked with bismaleimides to form robust, reversible networks. researchgate.netrsc.org The efficiency and properties of the resulting network depend on factors like the concentration of FMA units in the copolymer and the molar ratio of furan to maleimide (B117702) groups. researchgate.netrsc.org Furthermore, this strategy has been used to create advanced materials, such as dual-crosslinked networks that incorporate both reversible DA linkages and permanent crosslinks (e.g., via thiol-ene chemistry), offering a balance of enhanced mechanical strength and functional versatility. nih.gov
Influence of Temperature on DA/rDA Equilibrium
Temperature is the primary external stimulus used to control the equilibrium between the forward Diels-Alder (DA) and the reverse retro-Diels-Alder (rDA) reactions in FMA-based polymer systems. d-nb.info The DA cycloaddition is an exothermic reaction that is kinetically favored at lower temperatures, leading to the formation of crosslinks. nih.govnih.gov Conversely, the rDA reaction is an endothermic process favored at higher temperatures due to its positive entropy change, resulting in the cleavage of crosslinks. acs.org
The specific temperature range for the DA/rDA transition in furan-maleimide systems can vary but generally follows a predictable pattern. The forward DA reaction proceeds efficiently at moderate temperatures, often between room temperature and approximately 80°C. researchgate.netnih.gov As the temperature increases, the rate of the rDA reaction becomes significant, shifting the equilibrium back towards the starting materials (furan and maleimide). nih.govnih.gov
Studies have shown that for FMA-bismaleimide systems, the rDA reaction and subsequent de-crosslinking are often observed at temperatures above 90°C. mdpi.com Differential Scanning Calorimetry (DSC) is a common technique to observe this transition, which appears as an endothermic peak in the heating curve, indicating the energy absorbed to break the DA adducts. researchgate.netmdpi.com For example, in one study, the endothermic peak indicating the rDA reaction was observed to start at around 90°C to 100°C. mdpi.com Another investigation noted that while heating promoted the DA reaction in the 40-70°C range, the influence of the rDA process became apparent at 80°C. nih.gov The de-gelation temperature, where the material loses its network structure and begins to flow, has been identified to be around 119°C in a model system. researchgate.net This temperature-dependent behavior is critical for applications like self-healing materials, where damage can be repaired by heating the material to induce the rDA reaction, allowing polymer chains to flow and rebond upon cooling via the DA reaction. nih.gov
| Process | Governing Temperature Range | Observations & Notes | References |
| Diels-Alder (DA) Crosslinking | 40°C - 70°C | Furan-maleimide cycloaddition is efficient, leading to network formation. | nih.gov |
| DA/rDA Equilibrium Shift | ~80°C - 90°C | The retro-Diels-Alder (rDA) reaction begins to significantly influence the equilibrium, competing with the forward reaction. | nih.gov, nih.gov |
| Retro-Diels-Alder (rDA) De-crosslinking | > 90°C - 120°C | The rDA reaction dominates, leading to the cleavage of crosslinks. This is observed as an endothermic peak in DSC analysis. | researchgate.net, mdpi.com |
| De-gelation | ~119°C - 140°C | The polymer network breaks down, and the material transitions from a gel to a sol state. | d-nb.info, researchgate.net |
Solvent Effects on Reaction Kinetics
The kinetics of the Diels-Alder reaction involving the furan group can be significantly influenced by the solvent environment. ucla.edumdpi.com The polarity of the solvent plays a crucial role in the rate of cycloaddition. Studies on model compounds, such as 2-furfuryl methyl fumarates, which closely mimic the reactive components in FMA systems, have demonstrated a clear correlation between solvent polarity and reaction rate. ucla.edu
The rate of the intramolecular Diels-Alder reaction increases substantially with increasing solvent polarity. This effect is attributed to the nature of the transition state. The transition state of the cycloaddition is more polar than the starting materials. Therefore, polar solvents stabilize the transition state more effectively than non-polar solvents, lowering the activation energy and accelerating the forward reaction. ucla.edu In contrast, the rate of the retro-Diels-Alder reaction is relatively insensitive to changes in solvent polarity. ucla.edu
This solvent effect can be quite pronounced. For instance, changing the solvent from toluene (B28343) to dimethyl sulfoxide (B87167) (DMSO) can lead to a dramatic increase in the rate constant for the forward DA reaction. ucla.edu The choice of solvent can therefore be a powerful tool to tune the kinetics of crosslinking in FMA-based polymer systems, allowing for control over the gelation time and reaction conditions. Furthermore, hydrogen bonding capabilities of the solvent, such as in DMSO, can also influence the reaction rates. mdpi.com
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Toluene-d8 | 2.4 | 1 |
| Chloroform-d (CDCl3) | 4.8 | 27 |
| Acetone-d6 | 20.7 | 110 |
| Acetonitrile-d3 (CD3CN) | 37.5 | 490 |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | 1300 |
| This table is based on data for the intramolecular cycloaddition of a furfuryl fumarate (B1241708) model system at 25°C, illustrating the principle of solvent effects on the reaction rate. ucla.edu |
Intermolecular and Intramolecular Crosslinking Reactions
In the polymerization and crosslinking of this compound, both intermolecular and intramolecular reactions can occur. The balance between these two pathways is critical as it determines the final polymer architecture, dictating whether discrete nanoparticles or extended polymer networks are formed. acs.orgresearchgate.net
Intramolecular crosslinking involves reactions between functional groups (e.g., furan and a dienophile) that are part of the same polymer chain. This process leads to the collapse and folding of the individual polymer chain into a compact, nanometer-sized object known as a single-chain polymeric nanoparticle (SCPN). acs.orgmdpi.com The formation of SCPNs is favored under specific conditions, primarily in dilute solutions where the probability of a polymer chain reacting with itself is higher than reacting with another chain. acs.org
Intermolecular crosslinking occurs when reactive groups on different polymer chains react with each other. This process links multiple polymer chains together, leading to an increase in molecular weight and eventually the formation of a macroscopic, three-dimensional polymer network or gel. researchgate.net This is the dominant pathway in concentrated solutions or in the bulk state, where polymer chains are in close proximity to one another. researchgate.net
The choice of solvent is also a determining factor. A "good" solvent, which promotes polymer chain extension, can facilitate intramolecular reactions by keeping the chains separated. Conversely, a "poor" solvent or a hydrogen-bond-promoting solvent can cause polymer chains to aggregate, thereby favoring intermolecular crosslinking. acs.orgresearchgate.net The order of operations matters as well; covalently crosslinking a polymer via intramolecular reactions first and then changing the solvent conditions can preserve the SCPN structure. acs.org This control over the crosslinking pathway is essential for designing advanced materials, from nanocarriers (via SCPNs) to bulk healable materials (via intermolecular networks). acs.orgmdpi.com
Kinetics Modeling of Polymerization Processes
The polymerization of this compound is a complex process due to the dual reactivity of the monomer, involving both the polymerization of the methacrylate group and side reactions of the furan ring. researchgate.netacs.org Even at low conversions, the homopolymerization of FMA can result in an insoluble, crosslinked polymer. sid.ir This complexity necessitates the use of kinetic modeling to understand and predict the reaction behavior and the resulting polymer structure. researchgate.netresearchgate.net
Various kinetic models have been developed to describe the photopolymerization and thermopolymerization of FMA. researchgate.netcsic.es These models aim to simulate the evolution of monomer conversion, the concentration of different radical species, and the development of the network structure over time. researchgate.netsid.ir A key feature that must be included in these models is the phenomenon of degradative chain transfer involving the furan ring, which can generate stable allylic-type radicals that retard the polymerization process but also participate in crosslinking reactions. researchgate.netacs.org By solving the systems of differential equations derived from the proposed kinetic schemes, researchers can estimate kinetic constants for the individual reaction steps, such as propagation, termination, and chain transfer. researchgate.net
Mathematical Models for Conversion and Crosslink Degree
To quantitatively describe the bulk polymerization of FMA, mathematical models based on the method of moments have been successfully applied. researchgate.netresearchgate.netcsic.es These models provide a powerful framework for predicting macroscopic properties like monomer conversion and the degree of crosslinking without needing to track every single molecule in the system. csic.es
The models consist of a set of ordinary differential equations that describe the rate of change for the concentrations of the monomer, initiator, and various radical and polymer species. researchgate.net By solving these equations, the model can predict:
Monomer Conversion: The fraction of monomer that has been polymerized as a function of time and temperature. researchgate.net
Crosslink Degree: The density of crosslinks within the polymer network, which is a critical parameter determining the mechanical and thermal properties of the final material. csic.es
Primary Chain Properties: The models can also provide information on the molecular weight averages and size distribution of the primary polymer chains that constitute the network. csic.es
These mathematical models have been validated against experimental data and have shown good agreement. researchgate.netresearchgate.net They allow for a detailed analysis of how different reaction conditions, such as temperature, influence the polymerization mechanism. For example, modeling has shown that at lower temperatures (e.g., 283 K), intermolecular degradative transfer to the furan ring plays a more significant role in network formation. researchgate.net Such insights are invaluable for designing polymeric gels with specific, predefined properties. researchgate.net
Monte Carlo Simulations for Polymer Network Topology
Complementing deterministic mathematical models, Monte Carlo (MC) simulations offer a stochastic, particle-based approach to study the complex polymerization of this compound. sid.irresearchgate.net This method is particularly well-suited for understanding the evolution of the polymer network topology and microstructure, aspects that are often simplified in moment-based models. researchgate.net
In an MC simulation of FMA polymerization, a system of monomers is simulated on a lattice or in continuous space. The simulation proceeds by randomly selecting and executing different possible reaction events (initiation, propagation, termination, chain transfer) based on their respective probabilities, which are derived from known kinetic parameters. sid.irresearchgate.net This approach allows for a detailed, step-by-step construction of the polymer network.
MC simulations for FMA photopolymerization have been used to:
Track Species Concentration: Determine the concentration profiles of the monomer, macroradicals, and pendant groups over the course of the polymerization at different temperatures. sid.ir
Evaluate Temperature Effects: Show how temperature variations affect reaction rates. For example, simulations revealed that at higher temperatures, the rate of FMA consumption increases due to higher propagation rate constants. sid.ir
Visualize Network Structure: Provide a detailed picture of the network architecture, including chain connectivity and the distribution of crosslinks, which is difficult to obtain experimentally. researchgate.net
Predict Gel Point: Identify the critical conversion at which the sol-gel transition occurs, marking the formation of an infinite network. researchgate.net
Results from MC simulations have shown reliable agreement with experimental data for FMA concentration at various temperatures, confirming the validity of the simulation approach and the underlying kinetic mechanism. sid.ir
| Parameter | 0°C | 25°C | 40°C |
| kp1 (L mol-1 s-1) | 1.05E+02 | 2.10E+02 | 3.20E+02 |
| kt11c (L mol-1 s-1) | 2.50E+06 | 2.50E+06 | 2.50E+06 |
| ktrM1 (L mol-1 s-1) | 1.00E-02 | 2.90E-02 | 5.30E-02 |
| kp2 (L mol-1 s-1) | 1.05E+01 | 2.10E+01 | 3.20E+01 |
| Table of selected kinetic parameters used in Monte Carlo simulations of this compound photopolymerization at different temperatures. sid.ir | |||
| kp1: propagation rate constant of acrylic macroradicals; kt11c: termination rate constant (combination); ktrM1: intermolecular degradative transfer rate constant; kp2: propagation rate constant of allylic macroradicals. |
Advanced Characterization Techniques for Fma Based Polymers and Coatings
Spectroscopic Analysis
Spectroscopic techniques are fundamental in identifying the functional groups present in FMA monomers and tracking their transformation during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of FMA and its resulting polymers. By analyzing the chemical shifts (δ) of protons in different chemical environments, researchers can confirm the synthesis of the monomer and its subsequent polymerization.
In the ¹H NMR spectrum of FMA, characteristic signals corresponding to the furan (B31954) ring protons are observed at approximately 6.35, 6.39, and 7.41 ppm. acs.orgus.es The methylene (B1212753) protons of the furfuryl group (–CH₂O–) typically appear around 5.06 ppm. us.es For copolymers, such as those with N-vinylpyrrolidone, the furan ring proton signals can be found at 6.366 ppm. kpi.ua In copolymers with 3-hexylthiophene, the furan ring protons show signals at 6.35 ppm and 7.43 ppm, with the methylene protons of the furfuryl methacrylate (B99206) units at 4.91 ppm. scielo.brscielo.br
The polymerization of FMA can be monitored by the disappearance or reduction in intensity of the vinyl proton signals. For instance, in the copolymerization of FMA with lauryl methacrylate (LAMA), the disappearance of vinylic protons between 5.55–6.23 ppm confirms successful polymerization. msu.ac.zw Similarly, in poly(HEMA-random-FMA), the signal for the FMA moiety's –CH₂O– group is seen at 4.98 ppm. us.es
Interactive Data Table: Characteristic ¹H NMR Chemical Shifts for Furfuryl Methacrylate and its Copolymers
| Assignment | Chemical Shift (δ, ppm) | Compound/Copolymer | Reference |
| Furan Ring Protons | 7.41, 6.39, 6.35 | This compound | us.es |
| Furan Ring Protons | 7.43, 6.35 | P3HT-b-PFMA | scielo.brscielo.br |
| Furan Ring Protons | 7.67, 6.52, 6.47 | Poly(HEMA-random-FMA) | us.es |
| Furan Ring Protons | 7.4, 6.3 | Poly(FMA-co-GMA) | jetir.org |
| Methylene Protons (–CH₂O–) | 5.06 | This compound | us.es |
| Methylene Protons (–CH₂O–) | 4.91 | P3HT-b-PFMA | scielo.brscielo.br |
| Methylene Protons (–CH₂O–) | 4.98 | Poly(HEMA-random-FMA) | us.es |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within FMA and its polymers, and for confirming polymerization and other reactions. The FTIR spectrum of the FMA monomer shows distinctive peaks for the methacrylate and furan groups.
Key vibrational bands for FMA include the C=O stretching of the methacrylate group around 1716-1732 cm⁻¹, the acrylate (B77674) C=C stretching at approximately 1637 cm⁻¹, and characteristic furan ring stretching vibrations at 1502-1503 cm⁻¹. mdpi.comacs.org Successful polymerization is often confirmed by the disappearance of the C=C stretching band at 1637 cm⁻¹. mdpi.comacs.org
In copolymers and composites, FTIR is used to verify the incorporation of different monomers and the occurrence of specific reactions like Diels-Alder cycloadditions. For example, in FMA-tung oil polymers, the disappearance of the 1637 cm⁻¹ peak indicates the participation of the acrylate group in free-radical polymerization. mdpi.com The retention of the furan ring can be confirmed by the presence of its characteristic peak at 1503 cm⁻¹. mdpi.com
Interactive Data Table: Key FTIR Absorption Bands for this compound and its Polymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Compound/Polymer | Reference |
| 1716-1732 | C=O Stretching (Methacrylate) | FMA, pFMA | mdpi.comacs.org |
| 1727 | C=O Stretching | Poly(FMA-co-MMA) | jetir.org |
| 1637 | C=C Stretching (Acrylate) | FMA Monomer | mdpi.comacs.org |
| 1502-1503 | C=C Stretching (Furan Ring) | FMA, pFMA | mdpi.comacs.org |
| 1138, 1153 | C–O–C Ether Stretching | pFMA | acs.org |
| 746-752 | C–H Wagging/Out-of-plane (Furan) | Poly(FMA-co-GMA), pFMA | jetir.orgacs.org |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is highly effective for monitoring changes in C=C bonds during polymerization and subsequent reactions.
For the FMA monomer, the Raman spectrum shows a characteristic band for the C=C stretching of the methacrylate group at 1639 cm⁻¹ and C=C stretching vibrations of the furan ring at 1602 cm⁻¹ and 1503 cm⁻¹. rsc.org The C=O stretch of the methacrylate is observed at 1718 cm⁻¹. rsc.org
In the analysis of FMA-based polymers, Raman spectroscopy can confirm the consumption of the acrylate C=C bond during polymerization. mdpi.com In studies of thermosets from FMA and tung oil, the C=C stretching in the polymer powder samples shifted to 1651 cm⁻¹, indicating polymerization. mdpi.com It is also a valuable tool for studying Diels-Alder reactions, where changes in the furan ring signals can be monitored. mdpi.com The successful functionalization of multi-walled carbon nanotubes with poly(this compound) (PFMA) has been confirmed using Raman spectroscopy. rsc.org
Interactive Data Table: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Reference |
| 1718 | ν(C=O) Methacrylate | rsc.org |
| 1639 | ν(C=C) Methacrylate | rsc.org |
| 1602 | ν(C=C) Furan | rsc.org |
| 1503 | ν(C=C) Furan | rsc.org |
| 1081 | ν(ring) Furan | rsc.org |
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the FMA molecule and its polymers, particularly those involving π-electrons in the furan ring and the methacrylate group's double bond. The wavelength of maximum absorption (λ_max) provides information about the chromophores present.
The furan ring in FMA is a key chromophore. In studies of diblock copolymers like P3HT-b-PFMA, UV-Vis spectroscopy is used to investigate the optical properties and solubility in various solvents. scielo.br The technique is also essential for quantifying the loading and release of UV-active drugs from FMA-based polymer micelles. For instance, the encapsulation of doxorubicin (B1662922) (DOX), which has a characteristic absorption peak at 485 nm, in shell-crosslinked micelles can be monitored, with a redshift observed after loading. mdpi.com The presence of an auxochrome, such as an -NH₂ group, can cause a shift in the λ_max to a longer wavelength, a phenomenon known as a bathochromic shift. matanginicollege.ac.in
Morphological and Surface Analysis
These techniques are employed to visualize and quantify the surface features of FMA-based materials at the micro- and nanoscale.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography and morphology of FMA-based polymers and coatings. It provides three-dimensional surface profiles and quantitative data on surface roughness.
AFM has been utilized to characterize FMA plasma polymer coatings, revealing details about the early stages of film growth and the presence of particle aggregates on the surface. aip.orgnih.gov By controlling plasma deposition parameters like power and time, the surface morphology can be tailored, leading to smoother, more uniform coatings. aip.org For example, surfaces produced at higher power tend to be smoother, while lower power can result in the formation of small features. aip.org
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of FMA-based materials. In the context of FMA plasma polymer coatings developed for biomedical applications, SEM analysis reveals crucial information about the coating's early growth stages and surface uniformity. nih.govunisa.edu.au
Detailed Research Findings:
Studies on FMA plasma polymer coatings have shown that SEM can effectively identify the presence of particle aggregates on the surface. nih.govunisa.edu.auaip.org The formation and quantity of these aggregates are influenced by plasma polymerization parameters such as power, deposition time, and monomer flow rate. nih.govaip.org Judicious selection of these parameters can minimize aggregate formation, leading to smoother and more chemically uniform coatings. nih.govaip.org The presence of these aggregates has been shown to be a critical factor, as they can inhibit the attachment and proliferation of cells, such as primary human fibroblasts, which is a key consideration for biomedical applications. nih.govaip.org
In the development of nanocomposite coatings, SEM, coupled with Energy Dispersive X-ray (EDX) based elemental mapping, has been used to confirm the morphology of poly(this compound-co-glycidyl methacrylate)/TiO2 nanocomposites. jetir.org This analysis is vital for understanding the dispersion of nanoparticles within the polymer matrix, which directly impacts the material's properties, such as corrosion resistance. jetir.org Furthermore, when FMA-based polymers are used in fiber-reinforced composites, SEM images can demonstrate the quality of interfacial adhesion between the polymer matrix and the reinforcing fibers. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nm of a material's surface. For FMA-based polymers and coatings, XPS provides definitive information on the surface chemistry, which governs properties like biocompatibility and adhesion. acs.orgnpl.co.uk
Detailed Research Findings:
High-resolution XPS analysis of the C1s and O1s core level spectra provides more detailed chemical state information. For instance, in a study of an adhesive based on a Diels-Alder network of poly(this compound) (pFMA), deconvolution of the O1s spectrum of the as-deposited pFMA film revealed three distinct components with comparable intensities, corresponding to the different oxygen environments in the methacrylate group. acs.org After the Diels-Alder reaction with bismaleimide (B1667444), changes in the XPS spectra, including the appearance of a nitrogen (N1s) signal and shifts in the oxygen and carbon peaks, confirm the successful cross-linking reaction on the surface. acs.org This level of detail is crucial for verifying the chemical transformations intended in the material's design.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information about the outermost monolayers of a sample. aip.org It is particularly valuable for analyzing FMA-based polymers, where the integrity of the furan ring structure is critical for its intended functionality, such as in Diels-Alder reactions for self-healing materials. nih.govaip.org
Detailed Research Findings:
ToF-SIMS has been instrumental in characterizing FMA plasma polymer coatings. aip.orgimpedans.com Unlike XPS, which may not detect subtle structural changes, ToF-SIMS can identify specific molecular fragments. Analysis of FMA plasma polymers has shown differing amounts of characteristic species such as C₅H₅O⁺ (m/z 81) and C₁₀H₉O₂⁺ (m/z 161), which are directly related to the furan ring structure. nih.govaip.org The relative intensities of these ions can vary with plasma deposition conditions, indicating that the degree of furan ring retention or fragmentation can be controlled. nih.govaip.org
This capability to probe the molecular structure at the surface is critical. For instance, in developing FMA coatings for biomedical use, ensuring the presence and availability of the furan moiety on the surface is paramount. aip.org Partial least squares regression analysis of ToF-SIMS data has been correlated with cell attachment on polymer microarrays, helping to link specific surface chemistries to biological responses. aip.org This demonstrates the power of ToF-SIMS in establishing structure-property relationships for advanced polymer surfaces. aip.orgnpl.co.uk
Chromatographic Techniques
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. bitesizebio.comresearchgate.net This information is vital as these characteristics significantly influence the mechanical, thermal, and solution properties of FMA-based polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones. bitesizebio.com
Detailed Research Findings:
GPC/SEC is routinely used to monitor the success and control of FMA polymerization. For instance, in the atom transfer radical polymerization (ATRP) of poly(hydroxyethyl methacrylate-co-furfuryl methacrylate) copolymers, a linear evolution of molecular weight with monomer conversion and low polydispersity indices (around 1.1 to 1.4) confirmed a well-controlled polymerization process. rsc.org
In another study involving the synthesis of a P3HT-b-PFMA diblock copolymer, GPC was used to determine the number-average molecular weight (Mn) of the initial macroinitiator and the final block copolymer. scielo.br The results showed a clear increase in molecular weight after the polymerization of the FMA block, with the experimental Mn from GPC (e.g., 12,400 g/mol ) aligning well with the theoretical Mn estimated from ¹H NMR (e.g., 12,650 g/mol ). scielo.br Such data is crucial for confirming the intended block copolymer structure. The molecular weight distribution, or polydispersity index (Đ), provides insight into the uniformity of the polymer chains. bitesizebio.comscielo.br
| Polymer System | Mn ( g/mol ) | Đ (PDI) | Eluent | Standards | Citation |
| P3HT-b-PFMA | 12,400 | 1.42 | THF | Polystyrene | scielo.br |
| Poly(HEMA-co-FMA) | Varies with conversion | ~1.1 - 1.4 | DMF | PMMA | rsc.org |
| Poly(methyl methacrylate) | 15,000 (Mw) | N/A | N/A | N/A | sigmaaldrich.com |
| Poly(methyl methacrylate) | 97,000 (Mw), 46,000 (Mn) | ~2.1 | N/A | N/A | sigmaaldrich.com |
This table presents example data from research literature to illustrate the application of GPC/SEC.
Thermal and Thermomechanical Analysis
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg). mdpi.comd-nb.info The Tg is a critical parameter for FMA-based polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state, impacting its mechanical properties and potential applications. researchgate.net
Detailed Research Findings:
DSC analysis has been effectively used to characterize a variety of FMA-based polymers. For the homopolymer of this compound (PFMA), a Tg of 62.9 °C has been reported. researchgate.net This relatively high Tg is attributed to the rigid furfuryl group, which restricts the mobility of the polymer side chains. researchgate.net In copolymers, the Tg can be tailored by adjusting the comonomer ratio. For example, in copolymers of FMA and perfluorobutyl acrylate (HFBA), the Tg varies systematically between the high Tg of PFMA and the low Tg of the PHFBA homopolymer (-20.8 °C). researchgate.net
DSC is also used to study curing and cross-linking reactions. In thermosets made from FMA and tung oil, initial DSC scans of uncured powder samples showed exothermic transitions, indicating ongoing reactions. mdpi.com However, after compression molding to form a film, these exotherms disappeared, and a distinct glass transition appeared at 69 °C, confirming the formation of a cross-linked polymer network. mdpi.com The absence of a melting transition in the film further supported its cross-linked, amorphous character. mdpi.com
| Polymer System | Glass Transition Temperature (Tg) | Measurement Conditions | Citation |
| Poly(this compound) (PFMA) | 62.9 °C | Heating rate: 10°C/min | researchgate.net |
| PFMA-Tung Oil Film (F50-T50-F) | 69 °C | Heating rate: 10°C/min, N₂ atm | mdpi.com |
| Poly(this compound) (PFMA) | 392 K (119 °C) | Heating rate: 10°C/min | kpi.ua |
| Poly(N-vinylpyrrolidone) (PVP) | 358 K (85 °C) | Heating rate: 10°C/min | kpi.ua |
This table presents example data from research literature to illustrate the application of DSC.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition behavior of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. For this compound (FMA)-based polymers, TGA reveals how their structure, composition, and cross-linking affect their performance at elevated temperatures.
Detailed research findings indicate that the thermal stability of FMA-based materials can be significantly influenced by their formulation. For instance, in cross-linked polymers synthesized from FMA and tung oil (TO), film samples demonstrate higher thermal stability compared to their powder counterparts between 250 °C and 460 °C. mdpi.com This improvement is attributed to the formation of a more robust cross-linked structure involving the furan moieties. mdpi.com The degradation temperatures for these FMA-TO polymer films vary with composition, as detailed in the table below. mdpi.com
Table 1: TGA Data for FMA/Tung Oil Cross-linked Polymer Films
Sample Composition (FMA:TO) Temperature at 5% Weight Loss (°C) Temperature at 10% Weight Loss (°C) Temperature at 25% Weight Loss (°C) Temperature at 50% Weight Loss (°C) F50-T50-F 253 325 390 435 F40-T60-F 250 315 385 430 F30-T70-F 245 305 375 425
Data sourced from a study on thermosets from tung oil and this compound. mdpi.com
The cross-linking strategy also plays a vital role in thermal stability. FMA-based terpolymers that are dual cross-linked through Diels-Alder (DA) and thiol-ene reactions exhibit enhanced thermal resistance compared to those with only a single type of cross-link. rsc.org TGA results show a dual cross-linked system having an onset decomposition temperature of 335 °C, significantly higher than the 279 °C onset for a singly cross-linked polymer. rsc.org
Copolymerization of FMA with other monomers also affects the degradation profile. Terpolymers of styrene (B11656), FMA, and a BODIPY-methacrylate dye degrade in a two-step process. csic.es The initial degradation step is attributed to the FMA units, while the second corresponds to the polystyrene segments, with maximum weight loss rates occurring around 360 °C and 415 °C, respectively. csic.es In contrast, some bio-based polymers derived from FMA show thermal stability in the range of 125 to 155 °C. The thermal decomposition of poly(furfuryl alcohol), a related furan-based polymer, shows a main degradation peak at approximately 415 °C, which is associated with the degradation of the furan ring and methylene bridges in the polymer chain. semanticscholar.org
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of polymers, providing insights into their stiffness (storage modulus), energy dissipation (loss modulus), and glass transition temperature (Tg). nih.gov This analysis is particularly valuable for FMA-based polymers, as their mechanical response is highly dependent on their composition and cross-linked structure. mdpi.com
In studies of cross-linked films made from FMA and tung oil (TO), DMA shows that the storage modulus, a measure of the material's elastic response, is dependent on the FMA content. mdpi.com At room temperature, a film with a 50:50 FMA to TO ratio (F50-T50-F) exhibited a higher storage modulus of 540 MPa compared to 340 MPa for a 40:60 ratio and 60 MPa for a 30:70 ratio. mdpi.com This indicates that a higher proportion of FMA contributes to a stiffer material. mdpi.com The glass transition temperature (Tg), identified by the peak of the tan δ curve (the ratio of loss modulus to storage modulus), also varies with composition. The Tg for the F50-T50-F film was found to be around 69 °C, which shifted to a lower temperature of 64 °C for the F30-T70-F film, likely due to the increased free volume from the long hydrocarbon chains of tung oil. mdpi.com For poly(this compound) homopolymer, a Tg of 66 °C has been reported. csic.es
Copolymerization can drastically alter the thermomechanical properties. For example, resin blends of isosorbide (B1672297) methacrylate and this compound can produce polymers with very high glass transition temperatures, exceeding 200 °C. nih.govrowan.edu A related system blending bis-hydroxymethyl-furan methacrylate with styrene resulted in a polymer with a high Tg of 150 °C and a storage modulus of 5.2 GPa at room temperature. rowan.edu
Table 2: DMA Data for Various FMA-Based Polymer Systems
Polymer System Storage Modulus (E' or G') Glass Transition Temperature (Tg) Reference FMA-Tung Oil Film (50:50) 540 MPa (at room temp) ~69 °C nih.gov FMA-Tung Oil Film (30:70) 60 MPa (at room temp) ~64 °C nih.gov P(St-co-FMA-co-BODIPYMA) Not specified 56-66 °C nih.gov Isosorbide Methacrylate / FMA blend Not specified >200 °C [16, 34]
This table compiles data from various studies to show the range of properties achievable with FMA-based polymers.
The DMA of poly(furfuryl alcohol) resins shows a continuous increase in the elastic modulus at temperatures above the glass transition (above 150 °C), indicating that further chemical cross-linking reactions occur in the rubbery state. nih.gov This highlights the utility of DMA in monitoring the curing process and the development of network structures in furan-based thermosets. nih.gov
Rheological Characterization
Rheology is the study of the flow and deformation of matter, and it is essential for characterizing FMA-based resins, particularly for applications like coatings and 3D printing where viscosity and flow behavior are critical process parameters. acs.orgscielo.br Rheological measurements provide data on viscosity as a function of shear rate, temperature, and time, which helps in understanding material processability and curing kinetics. scielo.br
For photosensitive resins used in stereolithography (a 3D printing process), viscosity is a key parameter. Research on furan-based methacrylate oligomers (FBMO) blended with other methacrylate diluents showed that the resulting resins exhibited Newtonian behavior, meaning their viscosity is independent of the shear rate. acs.org The viscosity of these resins could be precisely controlled within a range of 0.04 to 0.28 Pa·s (40 to 280 cP) by adjusting the type and amount of the methacrylate-containing compounds. acs.org This control is crucial for achieving high printing fidelity. acs.org
Similarly, in resin systems designed for Digital Light Processing (DLP) 3D printing, low viscosity is a requirement, typically below 1000 cP (1 Pa·s). researchgate.net Blends of isosorbide methacrylate (IM) with this compound (FM) as a reactive diluent were found to have viscosities well within this range at room temperature, making them suitable for DLP applications. researchgate.net As the content of the diluent (FM) increased, the viscosity of the resin blend decreased. researchgate.net
Table 3: Rheological Properties of FMA-Containing Resins
Resin System Viscosity (at specified conditions) Rheological Behavior Intended Application Reference FBMO/PEGMA blends 0.04 - 0.28 Pa·s (at 10 s⁻¹) Newtonian Stereolithography (3D Printing) rowan.edu Isosorbide Methacrylate / FM blends <1 Pa·s (at room temp) Not specified DLP (3D Printing) Furfuryl Resin Increases over time (isothermal) Thermosetting Carbon Composites nih.gov
This table summarizes viscosity data for different FMA-based resin systems tailored for specific applications.
For thermosetting furfuryl resins, rheological analysis can track the polymerization process by monitoring the increase in complex viscosity over time at a constant temperature. scielo.brscielo.br These measurements can determine the gel time, which is the point where the resin transitions from a liquid to a solid-like gel. scielo.br For example, a furfuryl resin cured at 70 °C showed a much faster polymerization and shorter gel time (183 seconds) compared to the same resin cured at 50 °C (1200 seconds). scielo.br
Contact Angle Measurements for Hydrophilicity/Hydrophobicity
Contact angle measurement is a fundamental technique for characterizing the surface wettability of a material, which is crucial for applications such as coatings, adhesives, and biomedical surfaces. researchgate.netnih.gov The angle a liquid droplet makes with a solid surface determines whether the surface is hydrophilic (water-attracting, contact angle < 90°) or hydrophobic (water-repelling, contact angle > 90°). mdpi.com
The surface properties of FMA-based polymers can be tailored over a wide range. A pure poly(this compound) (pFMA) film, prepared by initiated chemical vapor deposition (iCVD), was found to be hydrophilic, which is beneficial for applications requiring good wettability by liquid cross-linkers for strong adhesion. acs.org
In stark contrast, copolymerizing FMA with fluorinated monomers can dramatically increase hydrophobicity. Coatings made from copolymers of glycidyl (B131873) methacrylate (GMA) and a fluorinated methacrylate (a type of FMA) exhibited excellent water and oil repellency. nih.govnih.gov These surfaces showed water contact angles ranging from 105° to 125°. nih.govnih.govacs.org The degree of hydrophobicity was directly dependent on the fluorine content in the copolymer. nih.gov For instance, a pure poly(glycidyl methacrylate) coating is partially hydrophilic with a water contact angle of about 71.4°, but the incorporation of just 2% of a fluorinated methacrylate comonomer increased the contact angle to 110.6°. nih.gov
By combining these copolymers with a textured surface, superhydrophobic properties can be achieved. Copolymers of GMA and FMA-based monomers on a textured aluminum substrate produced surfaces with water contact angles ranging from 159° to 170°. mdpi.com
Table 4: Water Contact Angle Data for FMA-Based Polymer Surfaces
Polymer/Coating System Substrate Water Contact Angle (WCA) Surface Property Reference Poly(this compound) (pFMA) Silicon Wafer Not specified, described as hydrophilic Hydrophilic scielo.br Poly(GMA-co-FMA) (2% fluorinated monomer) Silicon Wafer 110.6° Hydrophobic rsc.org Poly(GMA-co-FMA) Copolymers Smooth Substrate 105° - 125° Hydrophobic [2, 4] Poly(HBMA-co-GMA) Smooth Substrate ~111° Hydrophobic mdpi.com Poly(GMA-co-FMA) Copolymers Textured Aluminum 159° - 170° Superhydrophobic mdpi.com Tung Oil Fatty Acid / FMA Resin Cured Resin 78.5° Hydrophilic scielo.br
This table illustrates the tunable wettability of FMA-based surfaces, from hydrophilic to superhydrophobic, depending on copolymer composition and substrate texture. researchgate.netacs.orgnih.govnih.govmdpi.com
Studies on resins derived from FMA and tung oil fatty acids showed relatively low static water contact angles (e.g., 78.5°), indicating favorable interactions with water. researchgate.net This demonstrates the versatility of FMA chemistry in creating materials with tailored surface energies for diverse functional requirements.
Applications of Furfuryl Methacrylate in Advanced Materials Science
Self-Healing Materials
The intrinsic ability of a material to repair damage and recover its original properties is a highly sought-after characteristic. FMA is a key component in the design of such self-healing polymers, primarily through the implementation of thermally reversible covalent bonds. capes.gov.brtudelft.nl These materials are often based on the cross-linking of FMA-containing polymers with a suitable dienophile, such as bismaleimide (B1667444) (BM), to form a dynamic network. capes.gov.brresearchgate.net The applications for these materials are extensive, including advanced coatings, adhesives, and thermosets designed for longevity and reduced waste. researchgate.netacs.org
The principle behind the self-healing capability of FMA-based materials is the thermally reversible Diels-Alder (DA) reaction. capes.gov.br This chemical reaction occurs between the furan (B31954) ring of the FMA units in a polymer chain and the maleimide (B117702) groups of a cross-linking agent. nih.gov
Bond Formation (Healing): At moderate temperatures, typically between 50°C and 90°C, the furan and maleimide groups undergo a DA cycloaddition to form stable covalent bonds (adducts). acs.orgnih.gov This process creates a cross-linked polymer network, giving the material its structural integrity.
Bond Cleavage (Damage Reversal): When the material is damaged, for instance by a cut or scratch, it can be repaired by heating it to a higher temperature, generally above 120°C. acs.orgnih.gov This elevated temperature initiates the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, which breaks the covalent cross-links. researchgate.net
Re-bonding (Healing Completion): The cleavage of the cross-links lowers the viscosity of the polymer, allowing the material to flow and close the damaged area. mdpi.com Upon cooling, the DA reaction occurs once more, reforming the cross-links and restoring the material's integrity and mechanical properties. nih.gov This cycle of breaking and reforming bonds can be repeated, imparting a reusable healing function to the material.
This mechanism has been successfully used to create a variety of mendable materials, including thin-film adhesives and robust thermosets. capes.gov.bracs.org
To quantify the effectiveness of the self-healing process in FMA-based polymers, standardized mechanical tests are employed. The two most common methods are scratch tests and tensile tests.
Scratch Test Analysis: In this method, a controlled scratch or crack is made on the surface of the polymer. The sample is then subjected to a thermal healing cycle (heating to induce the rDA reaction followed by cooling for the DA reaction). The healing process is monitored visually, often with optical microscopy, by observing the reduction or complete disappearance of the scratch. mdpi.comsemanticscholar.org For example, a study on a silsesquioxane-based hybrid material demonstrated significant crack disappearance after annealing at 130°C and then holding at 70°C to allow the DA bonds to reconnect. mdpi.com
Tensile Test Analysis: This provides a quantitative measure of the recovery of mechanical properties. A specimen is pulled to failure to determine its original tensile strength and elongation at break. A separate specimen is then completely cut and the fractured surfaces are brought into contact. After undergoing the thermal healing cycle, the healed specimen is subjected to the same tensile test. researchgate.netsemanticscholar.org The healing efficiency is calculated as the ratio of the mechanical property (e.g., tensile strength) of the healed sample to that of the original, pristine sample. semanticscholar.orgespublisher.com Research has shown that FMA-based systems can achieve significant recovery.
| Polymer System | Healing Condition | Property Measured | Healing Efficiency (%) | Source |
|---|---|---|---|---|
| PFMA-b-PS-b-PFMA Triblock Copolymer | Not specified | Strength Recovery | 80 | researchgate.net |
| PFMA-b-PS-b-PFMA Triblock Copolymer | Not specified | Ultimate Strain Recovery | 73 | researchgate.net |
| PUA-N1 (Polyurethane Acrylate) | 80°C for 12 h (1st cycle) | Tensile Strength | ~95 | espublisher.com |
| PUA-N1 (Polyurethane Acrylate) | 80°C for 12 h (2nd cycle) | Tensile Strength | ~87 | espublisher.com |
| PUA-N1 (Polyurethane Acrylate) | 80°C for 12 h (3rd cycle) | Tensile Strength | ~60 | espublisher.com |
The design of the polymer at the molecular level plays a critical role in the final properties and healing efficiency of the material. A study of copolymers made from styrene (B11656) and furfuryl methacrylate (B99206) demonstrated that both the molecular architecture and the composition significantly influence the material's behavior. researchgate.net
The key factors include:
Furan/Styrene Ratio: The relative amount of FMA to styrene in the copolymer directly impacts properties such as gelation, swelling, and the thermo-mechanical characteristics of the cross-linked material. researchgate.netresearchgate.net This ratio also governs the thermal reversibility of the DA reaction; materials with a very high cross-linking density may exhibit incomplete reversibility when heated in the solid state. researchgate.netresearchgate.net
These findings provide essential guidelines for designing FMA-based polymers with tailored self-healing properties for specific applications. researchgate.net
Scratch Test and Tensile Test Methodologies for Healing Efficiency
Stimuli-Responsive Materials
Beyond self-healing, FMA is integral to the creation of "smart" materials that can change their properties in response to external stimuli such as temperature or light. researchgate.netresearchgate.net This responsiveness is often achieved by combining FMA with other functional monomers into copolymers, creating materials with tunable and dynamic behaviors. mdpi.comdergipark.org.tr
FMA can be copolymerized with temperature-sensitive monomers, most notably N-isopropylacrylamide (NIPAm), to create thermo-responsive materials. researchgate.net Polymers based on PNIPAm are known for exhibiting a Lower Critical Solution Temperature (LCST), a point at which they undergo a reversible phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state upon heating. researchgate.netmdpi.com
By incorporating FMA into these polymer chains, it becomes possible to form cross-linked hydrogels through the DA reaction. us.es The resulting materials exhibit dual responsiveness: the inherent thermo-reversibility of the DA cross-links and the LCST behavior of the PNIPAm component. researchgate.netus.es Such smart hydrogels and fabrics can dynamically alter their pore size and water permeability with changes in temperature, making them suitable for applications like smart textiles and controlled drug delivery systems. researchgate.netacs.org
A sophisticated application of FMA is in materials that respond to near-infrared (NIR) light. nih.govrsc.org NIR light is particularly useful for biomedical applications due to its ability to penetrate deep into biological tissues with minimal damage. mdpi.comnih.gov
The typical design for an NIR-responsive system involves several key components:
FMA-based Block Copolymer: A block copolymer containing FMA, such as POEGMA-b-PFMA, is synthesized. nih.gov These copolymers self-assemble into micelles in an aqueous solution.
Cross-linking: The furan groups in the FMA block are cross-linked via the DA reaction, often with a specific cross-linker, to stabilize the micelle structure. mdpi.comrsc.org
Encapsulation: An NIR-absorbing dye, like indocyanine green (ICG), is encapsulated within the micelles. researchgate.netnih.gov
When the system is irradiated with NIR light (e.g., 808 nm), the ICG dye absorbs the light energy and converts it into heat, a phenomenon known as the photothermal effect. nih.gov This localized increase in temperature triggers the retro-Diels-Alder reaction, breaking the cross-links in the micelle's structure. nih.govrsc.org This de-crosslinking leads to the destabilization of the micelle and the rapid, controlled release of an encapsulated payload, such as a drug. mdpi.comrsc.org
| Component | Material Example | Function | Source |
|---|---|---|---|
| Amphiphilic Polymer | POEGMA-b-PFMA or PEO-b-PFMA | Forms the core-shell structure of the micelle. The PFMA block contains the reactive furan groups. | nih.govrsc.org |
| Cross-linker | Bismaleimide (BM) derivative | Reacts with furan groups via DA reaction to form a stable, cross-linked micelle. | rsc.org |
| NIR Sensitizer | Indocyanine Green (ICG) | Absorbs NIR light and generates heat (photothermal effect). | researchgate.netnih.gov |
| Trigger | NIR Light (e.g., 808 nm) | Activates the ICG, leading to localized heating. | nih.govrsc.org |
| Release Mechanism | Retro-Diels-Alder Reaction | Localized heat induces rDA, de-crosslinking the micelle and releasing the payload. | nih.gov |
Multi-stimuli Responsive Polymer Brushes (e.g., thermal, photo, oxidative)
Polymer brushes composed of poly(furfuryl methacrylate) (PFMA) have been engineered to exhibit responsiveness to multiple stimuli, including temperature, light, and oxidative conditions. ntu.edu.sgfigshare.com This functionality is achieved through reversible crosslinking and decrosslinking reactions. ntu.edu.sgfigshare.com
The fundamental mechanism involves the Diels-Alder (DA) reaction between the furan groups of the PFMA brushes and a bismaleimide crosslinker. ntu.edu.sgfigshare.com This reaction, typically conducted at around 70°C, forms a crosslinked PFMA brush gel. ntu.edu.sgfigshare.com The crosslinked structure can be reversed through a retro-Diels-Alder (rDA) reaction by heating the material to a higher temperature, such as 110°C, which breaks the crosslinks and restores the individual polymer brushes. ntu.edu.sgfigshare.com This temperature-dependent reversible crosslinking allows for the tuning of surface properties like wettability. ntu.edu.sgfigshare.com
The multi-stimuli responsiveness is further enhanced by incorporating a disulfide-containing bismaleimide as the crosslinker. ntu.edu.sgfigshare.com The resulting disulfide bond at the crosslinking point introduces additional response pathways. ntu.edu.sgfigshare.com This S-S bond can be cleaved through either thermal or photo stimulation and can be reformed under oxidative conditions, providing a reversible decrosslinking/crosslinking mechanism independent of the DA/rDA reactions. ntu.edu.sgfigshare.comrsc.org
The ability to use photo-stimulus, in conjunction with photomasks, allows for the creation of patterned surfaces with distinct crosslinked and decrosslinked domains. ntu.edu.sgfigshare.com This combination of Diels-Alder chemistry and reversible disulfide bond cleavage provides a versatile platform for creating smart, functional surfaces with unique switching capabilities. ntu.edu.sgfigshare.com
| Stimulus | Mechanism | Effect |
| Thermal (70°C) | Diels-Alder (DA) reaction with bismaleimide crosslinker | Crosslinking of PFMA brushes |
| Thermal (110°C) | Retro-Diels-Alder (rDA) reaction | Decrosslinking of PFMA brushes |
| Photo | Cleavage of disulfide (S-S) bonds in specific crosslinkers | Decrosslinking of PFMA brushes |
| Oxidative | Reformation of disulfide (S-S) bonds | Recrosslinking of PFMA brushes |
pH-Responsive Behavior in Amine-Containing Copolymers
Copolymers incorporating this compound (FMA) and amine-containing monomers, such as diisopropylaminoethyl methacrylate (DPA), exhibit pH-responsive behavior. researchgate.net This property is particularly relevant in the design of advanced materials like polymersomes for biomedical applications. researchgate.net
In a notable example, amphiphilic block copolymers of poly(ethylene oxide)-block-poly(diisopropylaminoethyl methacrylate-co-furfuryl methacrylate) (PEO-b-P(DPA-co-FMA)) have been synthesized. researchgate.net These copolymers self-assemble into vesicles, known as polymersomes, in aqueous media. The P(DPA-co-FMA) block forms the membrane of these vesicles and is responsible for the pH sensitivity. researchgate.net
The tertiary amine groups in the DPA units are protonated at low pH, leading to increased hydrophilicity and swelling of the polymersome membrane. researchgate.netnih.gov Conversely, at higher pH values, these amine groups are deprotonated, making the membrane more hydrophobic. This reversible change in the polymer's properties allows the polymersomes to respond to changes in the pH of their environment. researchgate.netmdpi.com
Furthermore, the furan groups from the FMA units can be utilized for crosslinking the polymersome shell via the Diels-Alder reaction. researchgate.net This crosslinking enhances the stability of the vesicles, creating shape-persistent, pH-responsive nanosystems. researchgate.net These materials show potential as nanocarriers, for instance, for the controlled release of hydrophilic drugs, where the release can be triggered by a change in pH. researchgate.net
Biomedical and Biotechnological Applications
This compound (FMA) is a versatile monomer that has shown significant promise in the biomedical and biotechnology fields. aip.orgsmolecule.comnih.gov Its utility stems from its ability to form biocompatible polymers through various polymerization techniques, including plasma polymerization and initiated chemical vapor deposition (iCVD). aip.org These polymers can be used to create coatings that influence cell behavior, making them valuable for applications in cell therapy and tissue engineering. aip.orgresearchgate.net
Plasma Polymer Coatings for Cell Attachment and Proliferation
Plasma polymerization of FMA is a technique used to deposit thin, functional coatings on various substrates. aip.orgnih.gov These coatings have been investigated for their ability to support the attachment and growth of cells, a critical aspect of biomaterial design for medical implants and cell culture systems. aip.orgsmolecule.com
Plasma polymer coatings derived from FMA have been shown to be suitable for cell adhesion and proliferation. aip.orgsmolecule.com Studies have demonstrated that primary human fibroblasts can adhere and grow on FMA plasma polymer surfaces. aip.orgnih.gov In some cases, the growth of fibroblasts on these coated surfaces is comparable to that on standard tissue culture polystyrene. aip.org The biocompatibility of FMA-based materials is further highlighted by their use in creating scaffolds that support the adhesion and proliferation of human cardiomyocytes. acs.org Copolymers of FMA with amine-containing methacrylates have also been identified as supportive substrates for the adhesion of human stem cell-derived cardiomyocytes. mit.edu
The properties of FMA plasma polymer coatings are highly dependent on the parameters used during the deposition process, such as RF power, deposition time, and monomer flow rate. aip.orgnih.gov Through careful selection of these parameters, it is possible to produce coatings that are chemically uniform and smooth. aip.orgnih.gov For instance, reducing the monomer flow rate has been shown to minimize the formation of particle aggregates, leading to a more topographically homogenous plasma polymer layer. aip.org Similarly, shorter deposition times can result in thinner layers with a lower density of particle aggregates, providing a more uniform coating. aip.org While different power and flow rate conditions may not lead to measurable chemical differences in the deposited films, they significantly impact the surface topography. aip.org
During the plasma polymerization of FMA, particle aggregates can form on the surface of the coatings. aip.orgnih.govresearchgate.net The presence of these aggregates has a notable negative impact on cell behavior. aip.orgnih.govresearchgate.net Research has shown that these particle aggregates inhibit the attachment and proliferation of both primary human fibroblasts and human mesenchymal stem cells. aip.orgresearchgate.net Although these aggregates may be chemically similar to the underlying smooth coating, their topographical features disrupt cell attachment. researchgate.net Therefore, minimizing the formation of these particles by controlling deposition parameters is crucial for creating FMA-based surfaces that effectively promote cell culture. aip.orgnih.gov
| Deposition Parameter | Effect on Coating | Impact on Cell Behavior |
| RF Power | Influences particle aggregate formation | Indirectly affects cell attachment |
| Deposition Time | Shorter times lead to fewer aggregates and more uniform coatings | More uniform coatings improve cell attachment |
| Flow Rate | Lower flow rates reduce particle aggregate formation | Reduced aggregates enhance cell attachment and proliferation |
| Particle Aggregates | Create topographical heterogeneity | Inhibit fibroblast and stem cell attachment and proliferation |
Effect of Deposition Parameters on Coating Uniformity
Tissue Engineering Scaffolds and Biocompatibility Improvement
This compound (FMA) is a valuable monomer for creating polymers used in biomedical applications, particularly in tissue engineering. Its derivatives can be used to produce scaffolds that mimic the natural extracellular matrix (ECM), providing a necessary template for cell attachment, growth, and tissue regeneration. nih.govnih.gov The unique properties of FMA allow for the fabrication of biocompatible materials suitable for medical use. smolecule.com
A notable application is the development of visible light cross-linkable furfuryl-gelatin (f-gelatin) electrospun scaffolds for cardiac tissue engineering. acs.org In one study, scaffolds were created from f-gelatin alone, in a blend with polycaprolactone (B3415563) (PCL), and as a coaxial structure with a PCL core and an f-gelatin sheath. acs.org These scaffolds demonstrated excellent biocompatibility by supporting the adhesion and proliferation of human cardiomyocytes. acs.org The ability to modify gelatin with furfuryl groups overcomes the toxicity issues associated with traditional chemical cross-linking agents like glutaraldehyde. acs.org Furthermore, plasma polymer coatings created from FMA have been shown to enhance cell attachment and proliferation, indicating its potential to improve the biocompatibility of scaffolds.
| Scaffold Type | Composition | Key Finding | Source |
| F-Gelatin Scaffold | Furfuryl-gelatin (f-gelatin) | Supported adhesion and proliferation of human AC16 cardiomyocytes. | acs.org |
| Blended Scaffold | F-gelatin and Polycaprolactone (PCL) (1:1 ratio) | Exhibited excellent biocompatibility. | acs.org |
| Coaxial Scaffold | PCL (Core) and F-gelatin (Sheath) | Showed superior elastic modulus and supported adhesion and functionality of human-induced pluripotent stem cell (hiPSC)-derived cardiomyocytes. | acs.org |
Drug Delivery Systems
This compound plays a crucial role in the synthesis of advanced drug delivery systems. nbinno.com Its polymer matrices are used for drug encapsulation to achieve controlled release of active ingredients. nbinno.com The biocompatibility and low toxicity of FMA-based materials make them a strong choice for medical applications. nbinno.com The unique structure of FMA, particularly the furan group, allows for specific chemical reactions like the Diels-Alder reaction, which can be used to create stable, yet triggerable, drug carriers. mdpi.com
Hydrogels for Controlled Drug Release
Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery. nih.govchalmers.se FMA can be used to create hydrogels designed for the controlled release of therapeutic agents. smolecule.com
A key example is an injectable, gelatin-based hydrogel modified with furfuryl groups. nih.gov This hydrogel can be cross-linked in situ using visible light with riboflavin (B1680620) phosphate (B84403) as a photoinitiator. nih.gov The mechanical properties of the hydrogel can be tuned by adjusting the concentration of the furfuryl-gelatin. nih.gov Researchers used this system for the sustained release of maleimide-modified epidermal growth factor (EGF). The study demonstrated that while physically entrapped EGF had an initial burst release, the chemically bound maleimide-EGF was released slowly over seven days, in line with the degradation of the hydrogel matrix. nih.gov This controlled release is achieved through the Diels-Alder reaction between the maleimide group of the EGF and the furfuryl group of the gelatin. nih.gov
| Drug Loading Method | Release Profile | Duration of Release | Source |
| Physical Entrapment | Initial burst release | Most of the EGF released within the first two days. | nih.gov |
| Chemical Bonding (Diels-Alder) | Sustained, slow release | Release observed over seven days, corresponding to matrix degradation. | nih.gov |
Shell-Crosslinked Micelles for Triggered Release
Shell-crosslinked (SCL) micelles are robust nanocarriers for targeted drug delivery. This compound is integral to the formation of advanced SCL micelles that can release drugs in response to specific triggers. In one study, researchers developed near-infrared (NIR)-responsive SCL micelles from an amphiphilic copolymer, poly(d,l-lactide)-b-poly((this compound)-co-(N-acryloylmorpholine)). mdpi.comnih.gov
The crosslinking of the micelle shell was achieved through a Diels-Alder reaction between the furfuryl groups of FMA in the copolymer and a diselenide-containing crosslinker. mdpi.comnih.gov The anticancer drug doxorubicin (B1662922) (DOX) and an NIR sensitizer, indocyanine green (ICG), were loaded into the micelles. mdpi.comnih.gov Under normal physiological conditions (pH 7.4), the micelles were stable and controlled the drug release. mdpi.com However, upon exposure to NIR light, the micelles rapidly released the entrapped DOX. mdpi.comnih.gov This triggered release is due to the decrosslinking of the micelle coronas. mdpi.com The blank SCL micelles were found to be biocompatible with normal cells, while the drug-loaded micelles showed significant antitumor activity against HeLa cancer cells, which was enhanced by NIR irradiation. mdpi.comnih.gov
| Micelle Type | Average Size | Drug Loading Efficiency (LE) | Drug Loading Content (LC) | Key Feature | Source |
| SCL/DOX/ICG Micelles | Slightly larger than non-loaded SCL micelles | ~77% | ~13% | pH- and NIR-responsive; burst release under NIR laser irradiation. | mdpi.com |
Dental Materials (Fillings, Adhesives)
Polymers based on this compound show promise for use in dental materials, such as fillings and adhesives, owing to their potential for good strength, durability, and biocompatibility. smolecule.comnbinno.com In the formulation of dental adhesives, FMA has been used as a comonomer. 43.230.198 One study evaluated adhesive mixtures containing equimolar amounts of 2-isocyanatoethyl methacrylate (IEM) and various methacrylate comonomers, including this compound, to create dental adhesives. 43.230.198 These formulations are designed to bond restorative composite materials to dentin. 43.230.198 The inclusion of different methacrylates helps to tailor the properties of the adhesive for optimal performance in the oral environment. 43.230.198
Coatings, Adhesives, and Composites
This compound is a versatile monomer widely used in the formulation of high-performance polymers for coatings, adhesives, and composites. smolecule.comchemimpex.com Its low viscosity facilitates easy processing and application. chemimpex.com The presence of the furan ring in its structure enhances compatibility with other materials and contributes to the excellent thermal and chemical resistance of the final products. chemimpex.com When incorporated into composite materials, FMA can enhance mechanical strength and thermal stability. smolecule.comchemimpex.com As a component in adhesives and sealants, it provides strong bonding properties, making it suitable for the construction and automotive industries. nbinno.comchemimpex.com In protective coatings, it imparts durability and resistance to environmental factors, which is critical for aerospace and marine applications. chemimpex.com
Enhanced Corrosion Resistance in Nanocomposite Coatings
A significant application of FMA is in the development of nanocomposite coatings with superior anti-corrosion properties. jetir.org Methacrylate-based copolymer coatings are known to improve the corrosion resistance of metals like mild steel. jetir.org Research has shown that incorporating nanoparticles into FMA-based polymer coatings significantly enhances their barrier performance by reducing porosity and blocking diffusion pathways for corrosive agents. jetir.org
A study focused on a nanocomposite coating made from poly(this compound-co-glycidyl methacrylate) [poly(FMA-co-GMA)] and modified titanium dioxide (TiO₂) nanoparticles. jetir.org The nanocomposite was prepared by in-situ solution polymerization. jetir.org Electrochemical impedance spectroscopy (EIS) studies were conducted in a 3.5% NaCl solution to evaluate the corrosion protection performance on mild steel. jetir.org The results demonstrated that the poly(FMA-co-GMA)/TiO₂ nanocomposite coating provided substantially better protection against corrosion compared to the uncoated steel or steel coated with the copolymer alone. jetir.org The incorporation of furan-functionalized components can create thermally reversible coating systems through the Diels-Alder reaction, which also contributes to corrosion resistance. nps.gov
| Coating Type | Substrate | Environment | Performance Finding | Source |
| Bare Specimen | Mild Steel | 3.5% NaCl | Low corrosion resistance. | jetir.org |
| Poly(FMA-co-GMA) Copolymer | Mild Steel | 3.5% NaCl | Moderate corrosion protection. | jetir.org |
| Poly(FMA-co-GMA)/TiO₂ Nanocomposite | Mild Steel | 3.5% NaCl | Tremendous protection against corrosion; effective anticorrosive coating. | jetir.org |
Functional Coatings for Improved Surface Properties (Hydrophobicity, Wear Resistance)
The incorporation of this compound into polymer networks is a promising strategy for developing functional coatings with enhanced surface characteristics. smolecule.com FMA-based coatings can be engineered to exhibit improved hydrophobicity and wear resistance, crucial properties for protecting surfaces from environmental damage and mechanical stress. smolecule.compolimi.it
Research has focused on creating crosslinked polymer networks by reacting furan-functionalized polyacrylates with bismaleimides through the Diels-Alder reaction. polimi.it In one study, linear copolymers of this compound and various alkyl methacrylates were synthesized. These were then crosslinked with an aliphatic bismaleimide. The resulting coatings were colorless, transparent, and demonstrated excellent adhesion. By altering the type of alkyl methacrylate comonomer, properties such as thermal behavior and wettability could be systematically adjusted. polimi.it
These Diels-Alder-based crosslinked coatings exhibited a moderate hydrophobic character. polimi.it Static water contact angle measurements were found to be approximately 100°, indicating effective water repellence. This hydrophobicity is a key attribute for applications requiring protection against moisture. polimi.it Furthermore, the development of these materials is driven by the need to impart properties like water repellence and wear resistance to a wide variety of surfaces. polimi.it The reversible nature of the Diels-Alder bonds also imparts self-healing capabilities to the coatings, which can contribute to enhanced durability and a longer service life by allowing for the repair of scratches and minor damage. polimi.it
Table 1: Properties of FMA-Based Functional Coatings
| Property | Finding | Source |
| Hydrophobicity | Moderate hydrophobic character with water contact angles around 100°. | polimi.it |
| Adhesion | Excellent adhesive strength on substrates like glass. | polimi.it |
| Appearance | Colorless and highly transparent, suitable for optical applications. | polimi.it |
| Tunability | Thermal properties and wettability can be tuned by changing the comonomer. | polimi.it |
| Wear Resistance | Enhanced through the development of self-healing polymer networks. | polimi.it |
Thin Film Adhesives with Healable and Debondable Properties
The furan moiety in this compound is central to the development of smart adhesives that are both healable and debondable on demand. This functionality is typically achieved by leveraging the thermoreversible Diels-Alder (DA) cycloaddition reaction between the furan group (diene) and a dienophile, such as maleimide. acs.org
Recent studies have demonstrated the fabrication of poly(this compound) (pFMA) thin film adhesives using initiated chemical vapor deposition (iCVD). acs.org This solvent-free technique allows for the creation of uniform, thin (~500 nm) polymer films that retain the reactive furan groups. The iCVD process is advantageous as it prevents the formation of gaseous byproducts during deposition. acs.org
These pFMA films function as reversible adhesives when paired with a bismaleimide (BMI) crosslinker. acs.org The adhesion is formed by the DA reaction between the furan groups on the pFMA film and the maleimide groups of the BMI at a curing temperature (e.g., 70 °C). The retro-Diels-Alder reaction at elevated temperatures (e.g., >120 °C) breaks these covalent bonds, allowing for controlled debonding. The adhesive can then be healed or re-bonded by cooling, which allows the DA bonds to reform. acs.org
These thin-film adhesives have shown remarkable performance, including excellent resistance to creep deformation at temperatures ranging from 25 to 200 °C. acs.org The failure mode is typically cohesive, indicating that the adhesive's internal strength is the limiting factor rather than its adhesion to the substrate. This showcases the strong molecular interactions between the pFMA film and the surface it is applied to, highlighting its potential for industrial applications where reliable, reversible bonding is required. acs.org
Table 2: Performance of pFMA-Based Healable and Debondable Adhesives
| Parameter | Description | Source |
| Fabrication Method | Initiated Chemical Vapor Deposition (iCVD) | acs.org |
| Bonding Mechanism | Diels-Alder reaction between furan (on pFMA) and maleimide groups. | acs.org |
| Debonding Mechanism | Retro-Diels-Alder reaction at elevated temperatures (>120 °C). | acs.org |
| Creep Resistance | Stable performance without failure from 25 °C to 200 °C. | acs.org |
| Failure Mode | Good cohesive failure, indicating strong adhesion to the substrate. | acs.org |
Additive Manufacturing and 3D Printing
This compound has emerged as a key bio-based component in resin formulations for additive manufacturing, particularly in light-based 3D printing technologies like stereolithography and vat photopolymerization. rowan.edugoogle.com
Photosensitive Resins for Stereolithography
Stereolithography (SLA) is a 3D printing process that builds objects layer-by-layer by selectively curing a liquid photosensitive resin with a UV laser. researchgate.netformlabs.com this compound is being used to develop novel, sustainable resins for this technology. researchgate.netacs.org
In one approach, a furan-based methacrylate oligomer (FBMO) was synthesized and incorporated into photosensitive resin formulations for SLA. researchgate.netacs.org These FBMOs were mixed with methacrylate-containing diluents, such as polyethylene (B3416737) glycol dimethacrylate (PEGDMA), to create resins with tunable properties. researchgate.netacs.org By adjusting the ratio of the FBMO to the diluent, the viscosity of the resin could be controlled within a range suitable for printing (0.04 to 0.28 Pa·s). researchgate.net
The mechanical properties of the final 3D-printed objects were highly dependent on the resin formulation. researchgate.net The compressive moduli of the printed specimens could be varied significantly, from 0.53 MPa to 144 MPa, demonstrating the versatility of these FMA-based resins. researchgate.net This tunability allows for the creation of parts with tailored mechanical responses, suitable for a range of applications. researchgate.net
Table 3: Properties of FMA-Based Resins for Stereolithography
| Property | Value Range | Conditions | Source |
| Resin Viscosity | 0.04 - 0.28 Pa·s | At a shear rate of 10 s⁻¹ | researchgate.net |
| Compressive Modulus | 0.53 ± 0.04 - 144 ± 6.70 MPa | Dependent on resin formulation and internal structure | researchgate.net |
Vat Photopolymerization for High-Performance Applications
Vat photopolymerization techniques, such as Digital Light Processing (DLP), are used to produce high-performance thermosetting polymers. mdpi.comnih.gov this compound is being investigated as a bio-renewable co-monomer to enhance the properties of resins used in these processes. mdpi.com
A notable application involves blending FMA with isosorbide (B1672297) methacrylate (IM), another bio-based monomer known for producing polymers with high glass transition temperatures (Tg ≈ 220 °C) and high modulus (>4 GPa), but which are inherently brittle. mdpi.comnih.gov The addition of FMA as a co-monomer serves to significantly improve the fracture toughness of the resulting polymer without compromising its high-temperature performance. mdpi.comnih.gov
Research has shown that resin blends of IM and FMA, polymerized via DLP, result in polymers with Tg values greater than 200 °C and a fracture toughness (G_Ic) around 100 J/m². This is a substantial improvement over the brittle IM homopolymer, which has a G_Ic of only 37 J/m². mdpi.comnih.gov The furan rings are thought to improve toughness through physical interactions that lead to more efficient polymer chain packing. mdpi.com These FMA-containing resin systems demonstrate the potential to create materials with high bio-based content suitable for high-performance applications in additive manufacturing. mdpi.comnih.gov
Table 4: Performance of FMA in Vat Photopolymerization Resins
| Polymer System | Glass Transition Temp. (Tg) | Fracture Toughness (G_Ic) | Source |
| Isosorbide Methacrylate (IM) Homopolymer | > 220 °C | 37 J/m² | mdpi.comnih.gov |
| IM / this compound (FM) Copolymer | > 200 °C | ~100 J/m² | mdpi.comnih.gov |
Structure Property Relationships in Furfuryl Methacrylate Polymers
Correlation of Molecular Structure with Physical Properties
The properties of poly(furfuryl methacrylate) (PFMA) are a direct consequence of its distinct molecular structure, which consists of a polymethacrylate (B1205211) backbone with pendant furfuryl groups. This dual functionality is the primary determinant of its physical and chemical behavior. The methacrylate (B99206) component provides a vinyl group that is readily polymerizable via free-radical mechanisms, forming a stable carbon-carbon backbone typical of acrylic polymers. smolecule.com This backbone contributes to the polymer's fundamental thermal stability and mechanical strength. smolecule.com
The pendant furan (B31954) ring is the key to many of PFMA's unique properties. The furan moiety is a diene that can participate in reversible Diels-Alder "click" reactions with dienophiles, most notably maleimides. researchgate.net This reaction allows for thermal crosslinking, creating thermoset materials from a thermoplastic precursor. The ability to form and break these crosslinks with temperature changes imparts smart material characteristics, such as self-healing and thermal reversibility. advancedsciencenews.com Furthermore, the incorporation of the relatively bulky and rigid furan ring into the polymer structure contributes to a higher glass transition temperature (Tg). Extrapolation of copolymer data suggests a Tg of 64°C (337 K) for linear, atactic PFMA, while other studies have reported a Tg of 119°C (392 K) for the homopolymer. researchgate.netkpi.ua This indicates that the furan group hinders chain mobility, leading to a more rigid material at room temperature compared to many other methacrylates.
Influence of Polymer Tacticity on Thermal Properties and Crosslinking
The spatial arrangement of the pendant furfuryl groups along the polymer backbone, known as tacticity, significantly impacts the thermal properties and crosslinking behavior of PFMA. researchgate.net Through anionic polymerization, it is possible to synthesize PFMA with atactic (random), isotactic (same side), or syndiotactic (alternating) arrangements of the side groups. researchgate.netquora.com
Research demonstrates that these different stereochemistries lead to markedly different behaviors upon heating. researchgate.net Thermogravimetric analysis (TGA) shows that both isotactic (it-) and syndiotactic (st-) PFMA undergo inter- or intrachain crosslinking reactions when heated to 290°C, a behavior not observed in the atactic (at-) polymer. researchgate.net This suggests that the regular arrangement of furan groups in the stereoregular polymers facilitates side reactions.
This difference in reactivity also profoundly affects thermal stability and degradation. The PFMA tacticity has a major effect on the amount of stable carbonaceous char produced upon heating to high temperatures. At 650°C, syndiotactic-PFMA yields the largest amount of char (26.9 wt%), compared to just 5.6 wt% for atactic-PFMA. researchgate.net This enhanced char formation in the syndiotactic polymer indicates a different degradation pathway that favors the formation of a stable, crosslinked network at high temperatures. The thermal properties are directly dependent on the polymer's stereoregularity. researchgate.netkpi.ua Generally, more regular structures like isotactic and syndiotactic polymers can pack more efficiently, potentially leading to higher crystallinity and different thermal transitions compared to their amorphous atactic counterparts. youtube.commdpi.com
| Polymer Tacticity | Crosslinking Behavior (at 290°C) | Char Yield (at 650°C, wt%) | Reference |
|---|---|---|---|
| Atactic (at-PFMA) | No evidence of reaction | 5.6 | researchgate.net |
| Isotactic (it-PFMA) | Undergoes crosslinking | Not specified | researchgate.net |
| Syndiotactic (st-PFMA) | Undergoes crosslinking | 26.9 | researchgate.net |
Effect of Copolymer Composition on Mechanical and Thermal Characteristics
Copolymerization of this compound with other monomers is a versatile strategy to tune the resulting material's mechanical and thermal properties. smolecule.com The characteristics of the copolymer are highly dependent on the choice of comonomer and the relative incorporation of each monomer unit into the polymer chain.
A well-studied example is the copolymerization of FMA with styrene (B11656) (ST). The incorporation of FMA into a polystyrene matrix generally lowers the thermo-oxidative stability. researchgate.net However, it increases the amount of char left at high temperatures. researchgate.net The glass transition temperatures (Tg) of these copolymers are predictable and follow the Fox equation, with the Tg being intermediate between that of the two homopolymers. researchgate.net For instance, research has shown that as the mole fraction of FMA in a poly(styrene-co-furfuryl methacrylate) copolymer increases, the Tg changes accordingly, allowing for precise control over this key thermal property. researchgate.net
Similarly, copolymerizing FMA with tung oil (TO), a bio-based triglyceride, results in cross-linked thermosets with properties dependent on the FMA/TO ratio. mdpi.com Dynamic mechanical analysis (DMA) of these copolymers shows that a formulation with 40% FMA and 60% TO exhibits a higher Tg (114°C) than a 50:50 composition (107°C). mdpi.com This is attributed to a higher density of cross-linking sites overcoming the plasticizing effect of the long hydrocarbon chains from the tung oil. mdpi.com The composition also affects the heterogeneity of the polymer network; a higher TO content can lead to a broader distribution of polymer chain mobility. mdpi.com Copolymerization with isosorbide (B1672297) methacrylate has also been shown to produce polymers with high Tg values, exceeding 200°C. rowan.edu
| Copolymer System | Composition (molar ratio/wt%) | Glass Transition Temperature (Tg) | Reference |
|---|---|---|---|
| Poly(FMA-co-Styrene) | Extrapolated pure PFMA | 64°C | researchgate.net |
| Poly(FMA-co-Tung Oil) | 50% FMA / 50% TO | 107°C | mdpi.com |
| Poly(FMA-co-Tung Oil) | 40% FMA / 60% TO | 114°C | mdpi.com |
| Isosorbide Methacrylate-co-FMA | Not specified | >200°C | rowan.edu |
Relationship between Crosslinking Density and Material Performance
The performance of thermosets derived from this compound polymers is critically dependent on the crosslinking density (CLD). researchgate.net Crosslinks are typically formed through the thermally reversible Diels-Alder reaction between the pendant furan groups on the polymer and a multifunctional dienophile, such as bismaleimide (B1667444) (BM). researchgate.netresearchgate.net The density of these covalent crosslinks dictates the material's rigidity, thermal stability, and swelling behavior. researchgate.net
An increase in crosslinking density generally leads to enhanced material performance. osti.gov Higher CLD results in a more constrained network, which translates to a higher glass transition temperature (Tg) and improved thermal stability. researchgate.netosti.gov For example, cross-linked PFMA materials exhibit significantly enhanced thermal stability and a much higher Tg compared to the uncrosslinked linear polymer. researchgate.net Mechanically, a higher CLD increases the material's modulus and strength. dntb.gov.ua In studies of poly(styrene-co-FMA) networks, the effective crosslinking density, determined from compression-strain measurements, was shown to be directly influenced by the concentration of the bismaleimide crosslinker. researchgate.net
However, there is a trade-off between crosslinking density and the reversibility of the network. While a high CLD is desirable for robust mechanical and thermal properties, it can hinder the efficiency of the retro-Diels-Alder reaction. researchgate.net In highly crosslinked systems, the mobility of the polymer chains is restricted, which can lead to incomplete decrosslinking upon heating. researchgate.net The CLD can be controlled by adjusting the molar ratio of the furan groups on the polymer to the maleimide (B117702) groups on the crosslinker. osti.gov This allows for the fine-tuning of thermomechanical properties, balancing the need for strength with the desire for reversibility and self-healing capabilities. researchgate.netrsc.org
| Parameter Varied | Observation | Resulting Property Change | Reference |
|---|---|---|---|
| Increasing bismaleimide concentration | Increases effective crosslinking density (νe) | Increased Shear and Young's Moduli | researchgate.net |
| Increasing crosslink density | Increases network constraint | Higher decrosslinking temperature | researchgate.netrsc.org |
| Increasing crosslink density | Formation of a more stable network | Higher Glass Transition Temperature (Tg) | osti.gov |
| High crosslinking density | Incomplete retro-Diels-Alder reaction | Reduced thermal reversibility in the solid state | researchgate.net |
Impact of Polymer Architecture (Linear, Star, Block, Random) on Properties
Extensive research on copolymers of styrene and FMA has shown that both the furan/styrene ratio and the molecular architecture have a major influence on properties such as gelation, swelling, and thermo-mechanical behavior. researchgate.netrevistapolimeros.org.br For instance, when cross-linked with a bismaleimide, the architecture affects how readily the polymer network forms and its subsequent properties.
Block copolymers, where long sequences of one monomer are followed by long sequences of another, can lead to microphase separation and unique morphologies. The synthesis of diblock scielo.br and triblock copolymers containing PFMA segments has been reported. researchgate.net These architectures are particularly useful for creating materials where different domains contribute distinct properties, such as having hard, thermally reversible crosslinking domains and soft, elastomeric domains within the same material. Star-shaped polymers, with multiple polymer arms radiating from a central core, exhibit different solution and melt rheology compared to their linear counterparts of the same molecular weight due to their more compact structure. This can influence processing and final material properties. Studies have shown that the structure and relative amount of furan groups, which can be controlled by the polymer architecture, affect the gelation, swelling, and thermal reversibility of the final cross-linked materials. researchgate.net This highlights that polymer architecture is a critical design tool for creating tailored FMA-based materials. researchgate.netrsc.org
Environmental and Sustainability Aspects of Furfuryl Methacrylate Research
FMA as a Bio-based Monomer Derived from Biomass
Furfuryl methacrylate's primary environmental advantage lies in its identity as a bio-based monomer. mdpi.com It is synthesized from furfuryl alcohol, a derivative of furfural (B47365). acs.org Furfural is a key platform chemical produced from the acid-catalyzed hydrolysis and dehydration of hemicellulose, a major component of lignocellulosic biomass. This biomass feedstock is abundant and includes agricultural waste products such as corncobs, sugarcane bagasse, and wheat straw, which might otherwise be considered waste.
The production pathway of FMA from these renewable resources is a core component of the biorefinery concept, which aims to create value-added products from biomass, analogous to a petroleum refinery. This process reduces the dependence on finite fossil fuels for chemical production. mdpi.com The synthesis of FMA typically involves the esterification or transesterification of furfuryl alcohol with methacrylic acid or its esters. msu.ac.zw This conversion of a biomass-derived platform chemical into a functional monomer is a significant step toward establishing more sustainable chemical manufacturing processes. The use of renewable feedstocks for FMA production not only lessens the carbon footprint compared to petrochemical analogues but also aligns with the principles of a circular economy. researchgate.net
Table 1: From Biomass to Furfuryl Methacrylate (B99206)
| Stage | Description | Key Materials |
| Feedstock | Lignocellulosic biomass, often from agricultural residues. | Corncobs, Sugarcane Bagasse, Wheat Straw |
| Platform Chemical | Production of furfural from the hemicellulose fraction of biomass. | Furfural |
| Intermediate | Catalytic reduction of furfural. | Furfuryl Alcohol |
| Monomer Synthesis | Esterification or transesterification of furfuryl alcohol. | This compound (FMA) |
Substitution of Petroleum-based Methacrylate Monomers
The chemical industry has long relied on petroleum for the production of a vast array of monomers. Methacrylates, a crucial class of monomers, are predominantly derived from fossil fuels. This compound emerges as a viable, renewable substitute for several widely used petroleum-based methacrylate monomers. researchgate.netresearchgate.net
Research explicitly identifies FMA as a potential replacement for monomers like methyl methacrylate (MMA) and iso-butyl methacrylate. researchgate.netscielo.br This substitution is critical for reducing the environmental impact associated with the production and use of polymers. mdpi.com For instance, FMA has been investigated as a bio-based reactive diluent, a role often filled by petroleum-derived styrene (B11656), in resin systems. rowan.edu In some applications, FMA is preferred over monomers like MMA due to properties such as lower shrinkage after polymerization. researchgate.net The development of FMA and other bio-based methacrylates, such as those derived from isosorbide (B1672297), is part of a broader strategy to create high-performance, renewable materials that can replace compounds derived from bisphenol A (BPA) and other petroleum sources. rowan.edu The ability to copolymerize FMA with other bio-based monomers further expands its utility and potential to displace fossil-fuel-based products in applications like coatings, adhesives, and composites. mdpi.comresearchgate.netscielo.br
Table 2: FMA as a Bio-substitute for Petroleum-based Monomers
| Bio-based Monomer | Potential Petroleum-based Substitution | Reference Applications |
| This compound (FMA) | Methyl Methacrylate (MMA) | General polymer synthesis, coatings, adhesives. researchgate.netscielo.br |
| This compound (FMA) | iso-Butyl Methacrylate | General polymer synthesis. researchgate.netscielo.br |
| This compound (FMA) | Styrene (as reactive diluent) | Vinyl ester resin systems. rowan.edu |
Sustainable Polymer Chemistry and Bioeconomy
The development and use of this compound are intrinsically linked to the advancement of sustainable polymer chemistry and the broader concept of the bioeconomy. msu.ac.zw Sustainable polymer chemistry seeks to design and manufacture polymers with reduced environmental impact, which includes using renewable resources, minimizing waste, and designing for end-of-life scenarios like recyclability or biodegradability. msu.ac.zw FMA fits squarely within this paradigm by being derived from renewable biomass. mdpi.com
Its production from agricultural byproducts contributes to the bioeconomy, which involves the production of renewable biological resources and their conversion into value-added products like chemicals, materials, and energy. researchgate.netresearchgate.net The transition from a fossil-based to a bio-based economy is a critical global sustainability goal, and platform chemicals like furfural and their derivatives, including FMA, are pivotal in this shift. unive.it Research into FMA is not just about creating a "green" alternative but about building a portfolio of bio-based building blocks that can support a diverse and resilient chemical industry. msu.ac.zwunive.it The unique reactivity of FMA's furan (B31954) ring also allows for the creation of polymers with novel functionalities, such as self-healing and thermal reversibility through Diels-Alder chemistry, which contributes to material longevity and sustainability.
Environmentally Friendly Polymerization Techniques
Beyond its renewable origin, the sustainability of FMA is enhanced by its compatibility with environmentally friendly polymerization methods that reduce or eliminate the need for hazardous organic solvents.
One of the most promising areas is photo-curing . FMA has been successfully polymerized using techniques like Digital Light Processing (DLP), a form of 3D printing, without the need for organic solvents. rowan.edu In these systems, a photoinitiator is used to start the polymerization upon exposure to light, often UV light. rowan.edumdpi.com This solvent-free approach is also seen in the development of bio-based photopolymers where FMA is a component, cured by light to create solid materials directly from liquid resins. mdpi.comresearcher.life Studies have investigated the kinetics of FMA photopolymerization, modeling the process to optimize network formation. researchgate.net
Other solvent-free techniques have also been explored. Initiated chemical vapor deposition (iCVD) is a method that allows for the creation of thin polymer films of poly(this compound) directly from the vapor phase under mild conditions, completely avoiding solvents. researchgate.net Similarly, melt blending has been used to prepare thermo-reversible elastomers, where FMA is incorporated into a polymer backbone and then cross-linked without the use of solvents. acs.orgnih.govacs.org
Even when solvents are used, greener alternatives are being sought. For example, the RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization of FMA has been successfully carried out in ionic liquids . rsc.org These are considered more environmentally benign solvents due to their low volatility, and in this research, the ionic liquid was successfully recovered and reused for subsequent polymerizations, demonstrating a more sustainable, circular approach to the process. rsc.org Conventional free radical polymerization of FMA, which can lead to insoluble gels in bulk, has been controlled by performing the reaction in solution, though the choice of solvent remains a key environmental consideration. kpi.ua
Future Directions and Emerging Trends in Furfuryl Methacrylate Research
Development of Novel FMA-based Polymer Architectures
The development of new polymer architectures is a key area of FMA research, aiming to create materials with precisely controlled structures and properties. Advanced polymerization techniques are instrumental in achieving these complex designs.
Researchers are employing methods like reversible addition-fragmentation chain transfer (RAFT) polymerization to synthesize well-defined FMA-based polymers. researchgate.netacs.org RAFT allows for the creation of polymers with specific molecular weights and narrow molecular weight distributions. researchgate.net This control is crucial for producing materials with predictable and reproducible characteristics. For instance, tailor-made poly(furfuryl methacrylate) (PFMA) has been synthesized via RAFT polymerization, yielding a polymer with a reactive furfuryl group that can be further modified. researchgate.net
Atom transfer radical polymerization (ATRP) is another powerful technique used to create complex FMA-based architectures. researchgate.net ATRP enables the synthesis of block copolymers, where different polymer chains are linked together. For example, copolymers of FMA with monomers like methyl methacrylate (B99206) and butyl acrylate (B77674) have been synthesized using ATRP. researchgate.net These copolymers combine the properties of the individual polymer blocks, leading to materials with unique characteristics.
The "grafting-from" approach, a surface-initiated polymerization (SIP) technique, is being used to create polymer brushes on various substrates. acs.org In this method, polymer chains are grown directly from a surface, resulting in a dense layer of tethered polymers. This technique has been used to modify the surfaces of materials, imparting new functionalities.
Furthermore, the development of star-branched polymers and other complex topologies is an active area of research. researchgate.net These architectures can lead to materials with unique rheological and mechanical properties. The synthesis of these intricate structures often involves multi-step processes and the use of specialized initiators and chain transfer agents.
| Polymerization Technique | Key Feature | Example FMA-based Architecture |
| RAFT Polymerization | Controlled molecular weight and narrow distribution | Tailor-made PFMA with reactive furfuryl groups researchgate.net |
| ATRP | Synthesis of block copolymers | Copolymers of FMA with methyl methacrylate and butyl acrylate researchgate.net |
| SIP ("Grafting-from") | Creation of polymer brushes on surfaces | Surface modification with dense PFMA layers acs.org |
| Living Anionic Polymerization | Synthesis of star-branched polymers | Miktoarm star-branched polymers with PFMA segments researchgate.net |
Exploration of New Stimuli-Responsive Systems
Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external triggers. FMA is an excellent candidate for creating such systems due to the reversible nature of the Diels-Alder reaction involving its furan (B31954) group.
Temperature is a common stimulus used to trigger responses in FMA-based materials. The Diels-Alder reaction between the furan groups on PFMA and a bismaleimide (B1667444) crosslinker is thermally reversible. acs.org At elevated temperatures, the crosslinks break (retro-Diels-Alder), and they reform upon cooling. acs.org This allows for the development of self-healing materials and reversible adhesives. acs.orgnih.gov For instance, thermally healable ionic gels have been fabricated using a copolymer of FMA and methyl methacrylate. nih.govacs.org
Light is another stimulus being explored to control the properties of FMA-based systems. mdpi.com Near-infrared (NIR) light has been used to trigger the release of drugs from shell-crosslinked micelles made from FMA-containing copolymers. mdpi.com This is achieved by incorporating an NIR-sensitive dye that, upon irradiation, generates heat, inducing the retro-Diels-Alder reaction and subsequent disassembly of the micelles. The use of photomasks in conjunction with light stimulus allows for the creation of patterned surfaces with distinct properties. acs.org
Redox-responsive systems are also being developed. The incorporation of disulfide bonds into the crosslinker for PFMA brushes allows for reversible crosslinking and decrosslinking through redox reactions. acs.org This adds another layer of control over the material's properties.
Multi-stimuli responsive systems that react to more than one trigger are a particularly exciting area of research. acs.org By combining different responsive moieties, materials can be designed to react to complex environmental cues. For example, systems that respond to both temperature and light have been demonstrated. acs.org
| Stimulus | Mechanism | Application |
| Temperature | Reversible Diels-Alder reaction | Self-healing materials, reversible adhesives acs.orgnih.gov |
| Light (NIR) | Photothermal-induced retro-Diels-Alder | Triggered drug release from micelles mdpi.com |
| Redox | Cleavage and formation of disulfide bonds | Reversible crosslinking of polymer brushes acs.org |
| pH | Protonation/deprotonation of functional groups | pH-responsive drug delivery systems doi.org |
Integration of FMA in Hybrid and Nanocomposite Materials
The integration of FMA-based polymers with inorganic materials to form hybrid and nanocomposite materials is a promising strategy to enhance their properties and create multifunctional materials.
Carbon nanotubes (CNTs) are a common nanofiller used to improve the mechanical and electrical properties of polymers. PFMA can be covalently grafted onto the surface of multi-walled carbon nanotubes (MWCNTs) via the Diels-Alder reaction. researchgate.net This surface functionalization improves the dispersion of the CNTs within the polymer matrix, leading to enhanced properties. researchgate.net For example, nanocomposites of a Diels-Alder polymer network loaded with branched MWCNTs have shown a very low electrical percolation threshold. researchgate.net Similarly, a copolymer of FMA and 2-(dimethylamino)ethyl methacrylate has been used to disperse single-walled carbon nanotubes (SWCNTs) to create flexible, transparent, and conductive films. rsc.org
Silica (B1680970) nanoparticles are another important filler material. The functionalization of silica with polymers can enhance surface hydrophobicity and provide a protective barrier. mdpi.com Hybrid polymer-silica materials can be used for applications such as environmental remediation. While direct examples of FMA-silica composites for this purpose are still emerging, the principles of polymer-silica functionalization are well-established. mdpi.com
The initiated chemical vapor deposition (iCVD) technique has been used to deposit thin films of PFMA onto various substrates, including silicon wafers and aluminum. acs.orgacs.org These films can then be used to create strong, reversible adhesives by reacting them with a bismaleimide crosslinker. acs.orgacs.org The iCVD method allows for uniform coatings on even complex and porous surfaces. acs.org
| Nanofiller/Substrate | Method of Integration | Enhanced Property/Application |
| Multi-Walled Carbon Nanotubes (MWCNTs) | Diels-Alder "click chemistry" | Improved dispersion, enhanced electrical conductivity researchgate.netresearchgate.net |
| Single-Walled Carbon Nanotubes (SWCNTs) | Dispersion with p(FMA-co-DMAEMA) | Flexible, transparent, conductive films rsc.org |
| Various Substrates (e.g., Silicon, Aluminum) | Initiated Chemical Vapor Deposition (iCVD) | Thin film reversible adhesives acs.orgacs.org |
| Silica Nanoparticles | Polymer grafting | Potential for enhanced environmental remediation mdpi.com |
Advanced Modeling and Simulation of FMA Polymerization and Properties
Computational modeling and simulation are becoming increasingly important tools for understanding and predicting the behavior of FMA polymerization and the properties of the resulting materials. These methods can provide insights that are difficult to obtain through experiments alone and can help to guide the design of new materials.
Kinetic modeling is used to understand the complex reaction mechanisms involved in FMA polymerization. Mathematical models have been developed to describe the bulk photopolymerization and thermopolymerization of FMA. researchgate.netcsic.es These models can simulate the monomer conversion, the degree of cross-linking, and the concentration of different species over time. Sensitivity analysis can be used to identify the most influential kinetic parameters in the polymerization process. sld.cu
Monte Carlo simulations offer a stochastic approach to modeling polymerization. sid.ir This method can account for the statistical nature of chain growth and termination reactions and can be used to predict the distribution of chain lengths and the composition of copolymers. sid.ir Monte Carlo simulations have been successfully applied to the photopolymerization of FMA, showing good agreement with experimental data. sid.ir
Molecular dynamics simulations can provide insights into the structure and dynamics of FMA-based materials at the atomic level. While specific molecular dynamics studies on FMA are not prevalent in the initial search results, this technique is widely used in polymer science to predict properties like glass transition temperature and mechanical strength.
| Modeling Technique | Focus of Study | Key Insights |
| Kinetic Modeling | Bulk polymerization of FMA | Prediction of monomer conversion and cross-linking degree researchgate.netcsic.es |
| Monte Carlo Simulation | Photopolymerization of FMA | Estimation of chain length distributions and copolymer composition sid.ir |
| Sensitivity Analysis | Kinetic parameters of FMA polymerization | Identification of rate-determining steps sld.cu |
Scale-up and Commercialization of FMA-derived Materials
While much of the research on FMA is at the laboratory scale, there is a growing interest in the scale-up and commercialization of FMA-derived materials, driven by their potential in various applications and their origin from renewable resources.
Furfural (B47365), the precursor to furfuryl alcohol and subsequently FMA, is a platform chemical derived from lignocellulosic biomass. nih.gov The development of efficient and sustainable methods for producing furfural is crucial for the economic viability of FMA-based products. acs.orgnih.gov Advances in biorefinery processes are aimed at reducing the cost and environmental impact of furfural production.
The scale-up of polymerization processes is a key challenge. For example, the initiated chemical vapor deposition (iCVD) of poly(glycidyl methacrylate) has been scaled up using dimensionless analysis, a strategy that could be applied to PFMA deposition. researchgate.net For bulk polymerization, reactor design and process control are critical for ensuring consistent product quality at larger scales.
The commercialization of FMA-derived materials is being pursued in several areas. Reversible adhesives based on the Diels-Alder chemistry of FMA have significant commercial potential in industries where temporary bonding or debonding-on-demand is required. acs.orgacs.org The development of high-performance coatings and resins from bio-based monomers like FMA is another area of active commercial interest, offering a sustainable alternative to petroleum-based materials. nih.gov The use of FMA in the aerospace industry has also been noted, highlighting its potential in high-performance applications.
Technoeconomic analysis is essential for evaluating the commercial feasibility of FMA-based products. Such analyses can identify cost drivers and guide research and development efforts to improve economic viability. For instance, optimizing catalytic processes and using bio-based solvents can significantly reduce production costs. acs.org
| Area of Focus | Key Consideration | Example/Potential Application |
| Feedstock Production | Efficient and sustainable furfural production from biomass | Lowering the cost of FMA monomer acs.orgnih.gov |
| Process Scale-up | Reactor design and process control for polymerization | Large-scale production of PFMA films via iCVD researchgate.net |
| Commercial Applications | Identifying markets for FMA-based products | Reversible adhesives, bio-based coatings, aerospace components acs.orgacs.orgnih.gov |
| Technoeconomic Analysis | Evaluating the economic viability of production processes | Cost reduction through optimized catalysis and solvent use acs.org |
Q & A
Q. What are the recommended methods for synthesizing and stabilizing Furfuryl Methacrylate (FMA) in laboratory settings?
FMA is typically synthesized via free radical polymerization, often using initiators like azobisisobutyronitrile (AIBN). Stabilization against premature polymerization is critical; inhibitors such as hydroquinone monomethyl ether (MEHQ) are added at 50–200 ppm concentrations. Storage should prioritize low temperatures (e.g., 2–8°C), protection from UV light, and inert atmospheres to minimize radical initiation .
Key Parameters for Synthesis:
| Parameter | Value/Range |
|---|---|
| Stabilizer (MEHQ) | 50–200 ppm |
| Storage Temperature | 2–8°C |
| Polymerization Trigger | Heat (>120°C), UV, peroxides |
Q. How can researchers characterize the physical and chemical properties of FMA for material science applications?
Essential characterization techniques include:
- Refractive Index : Measured as 1.5381 (n20/D) using ellipsometry or Abbe refractometers .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify glass transition temperatures (Tg) and retro-Diels-Alder (rDA) activation.
- Mass Spectrometry : Exact mass = 170.094294 g/mol .
- Polymerization Kinetics : Gel permeation chromatography (GPC) to monitor molecular weight distribution.
Q. What are the critical considerations for handling and storing FMA to prevent premature polymerization?
- Use MEHQ as a stabilizer and avoid prolonged exposure to heat, UV light, or peroxides.
- Store in amber glass under nitrogen at 2–8°C.
- Monitor inhibitor depletion via thin-layer chromatography (TLC) or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can FMA be incorporated into self-healing polymer networks using Diels-Alder (DA) reactions?
FMA’s furan groups enable reversible DA crosslinking with bismaleimides. Key design factors:
- Network Architecture : Linear copolymers of FMA and comonomers (e.g., 2-ethylhexyl methacrylate) are crosslinked with aliphatic bismaleimides.
- Tg Adjustment : Vary FMA content (10–30 wt%) to tune Tg between 28–77°C for optimal healing (120°C for 1–2 hours) .
- Healing Efficiency : Assess via scratch-depth analysis or tensile recovery tests.
Example Crosslinker Synthesis:
| Component | Role |
|---|---|
| FMA | Furan donor |
| Bismaleimide (BMI) | Electron-deficient dienophile |
| AIBN | Radical initiator |
Q. What experimental approaches are used to determine copolymerization reactivity ratios involving FMA?
Reactivity ratios (e.g., rA = 0.93 for FMA and rH = 1.42 for 2-hydroxyethyl methacrylate) are calculated via:
Q. What factors influence the efficiency of plasma polymerization for FMA-based thin films?
Plasma parameters critical for film quality:
- RF Power : 20–50 W to balance deposition rate and film integrity.
- Monomer Flow Rate : 1–5 sccm to avoid incomplete polymerization.
- Substrate Temperature : <50°C to prevent thermal degradation .
Analytical Tools:
- X-ray photoelectron spectroscopy (XPS) for surface chemistry.
- Atomic force microscopy (AFM) for topography.
Q. How can researchers resolve contradictions in reported thermal healing efficiencies of FMA-based polymers?
Discrepancies often arise from:
- Crosslinker Type : Aromatic vs. aliphatic bismaleimides alter DA bond strength.
- Heating Duration : Extended heating (≥2 hours) improves healing but risks side reactions.
- Network Mobility : Higher FMA content increases chain flexibility, enhancing healing at lower temperatures .
Comparative Analysis Framework:
| Variable | Impact on Healing Efficiency |
|---|---|
| FMA Content | ↑ Flexibility → ↑ Healing |
| Crosslinker Crystallinity | Amorphous → Better solubility |
| Heating Rate | Slow → Complete rDA activation |
Q. What are the key toxicological and regulatory considerations when working with FMA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
